Technical Guide: Lck Inhibitor II (CAS 918870-43-6)
This is an in-depth technical guide on Lck Inhibitor II , focusing on its pharmacological profile, experimental applications, and the specific IC50 values relevant to Src family kinases (SFKs). Pharmacological Profile, S...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on Lck Inhibitor II , focusing on its pharmacological profile, experimental applications, and the specific IC50 values relevant to Src family kinases (SFKs).
Pharmacological Profile, Selectivity, and Experimental Protocols[1]
Executive Summary
Lck Inhibitor II (Chemical Name: 3-(2-(1H-Benzo[d]imidazol-1-yl)-6-(2-morpholinoethoxy)pyrimidin-4-ylamino)-4-methylphenol) is a cell-permeable, ATP-competitive small molecule inhibitor designed to target Lymphocyte-specific protein tyrosine kinase (Lck) .
It is distinct from "Lck Inhibitor" (CAS 213743-31-8) and "Lck Inhibitor 2" (CAS 944795-06-6). Researchers must verify the CAS number 918870-43-6 to ensure experimental consistency. This compound is primarily used to dissect the role of Lck in T-cell receptor (TCR) signaling, where it potently blocks proximal phosphorylation events.
Chemical & Pharmacological Profile
2.1 Identity & Physicochemical Properties
Property
Specification
Common Name
Lck Inhibitor II
CAS Number
918870-43-6
Molecular Formula
C₂₄H₂₆N₆O₃
Molecular Weight
446.51 g/mol
Target Class
Tyrosine Kinase (Src Family)
Mechanism
ATP-Competitive (Type I Inhibitor)
Solubility
DMSO (35 mg/mL), Ethanol (20 mg/mL)
2.2 IC50 Values & Selectivity Profile
Lck Inhibitor II exhibits nanomolar potency against Lck.[1] While it is designed for specificity, the high structural conservation of the ATP-binding pocket among Src family kinases (SFKs) necessitates careful interpretation of data regarding off-target effects on Src, Fyn, and Lyn.
Primary Potency Data:
Target Kinase
IC50 Value
Assay Condition
Lck (Human)
3 nM
In vitro kinase assay ([ATP] = 10 µM)
T-Cell Activation
54 nM
Jurkat E6-1 cells (IL-2 release inhibition)
Selectivity Context:
Unlike the broad-spectrum SFK inhibitor PP2, Lck Inhibitor II is optimized for Lck. However, at higher concentrations (>100 nM), cross-reactivity with other SFKs (Src, Fyn, Lyn) and potentially c-Kit or KDR is possible due to the Type I binding mode.
Comparative Note: Do not confuse with Lck Inhibitor (CAS 213743-31-8), which has a published profile of Lck (<1 nM), Src (70 nM), and Kdr (1.57 µM). Lck Inhibitor II (CAS 918870-43-6) is generally considered to have improved physicochemical properties for cellular assays.
Signaling Pathway Context
Lck is the "gatekeeper" of T-cell activation.[2] Upon TCR engagement, Lck phosphorylates the ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on the CD3 chains. This recruits ZAP-70, which Lck then phosphorylates and activates.
Figure 1: Lck Signaling Cascade & Inhibition Point
Caption: Lck acts as the proximal kinase in TCR signaling. Lck Inhibitor II blocks the initial phosphorylation of ITAMs and ZAP-70, effectively shutting down the downstream cascade leading to IL-2 production.
Experimental Methodologies
To validate Lck inhibition or determine IC50 values in your specific model, use the following protocols.
4.1 In Vitro Radiometric Kinase Assay (Gold Standard)
This protocol measures the transfer of γ-33P from ATP to a peptide substrate.
Materials:
Recombinant human Lck kinase (active).
Substrate: Poly(Glu, Tyr) 4:1 or Cdc2 peptide.
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
³³P-ATP (Specific activity ~500 cpm/pmol).
Workflow:
Preparation: Dilute Lck Inhibitor II in DMSO. Prepare a 10-point dose-response curve (e.g., 0.1 nM to 10 µM).
Incubation: Mix kinase + Inhibitor in reaction buffer. Incubate for 15 min at RT to allow equilibrium binding.
Initiation: Add Substrate and ³³P-ATP mix (Final ATP conc: 10 µM is critical for comparing with literature IC50 of 3 nM).
Objective: Confirm cell permeability and functional inhibition of T-cell activation.
Workflow:
Cell Line: Jurkat E6-1 T-cells (1 x 10⁶ cells/mL) in RPMI-1640 + 10% FBS.
Pre-treatment: Treat cells with Lck Inhibitor II (serial dilutions) for 30 min at 37°C.
Stimulation: Add anti-CD3 (clone OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies, or PMA (50 ng/mL) + Ionomycin (1 µM).
Note: Lck inhibition is most potent against TCR-mediated stimulation (anti-CD3). PMA/Ionomycin bypasses Lck, so inhibition should be minimal (negative control).
Incubation: Cultivate for 24 hours.
Measurement: Harvest supernatant. Quantify IL-2 using a standard ELISA kit.
Result: Expect IC50 ≈ 54 nM for anti-CD3 stimulation.
Figure 2: Experimental Workflow for IC50 Determination
Caption: Step-by-step radiometric assay workflow for determining Lck Inhibitor II potency.
Applications in Drug Development[4]
Autoimmune Disease: Lck is a validated target for rheumatoid arthritis, psoriasis, and organ transplant rejection. Lck Inhibitor II serves as a "tool compound" to validate Lck biology in preclinical models before moving to clinical candidates (e.g., Dasatinib, Bosutinib).
Oncology: Used to study T-cell lymphomas (T-ALL) driven by aberrant Lck activation.
References
Sabat, M., et al. (2006).[3] "The discovery of novel, potent, and selective inhibitors of Lck: 2-Aminopyrimidine carbamates." Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977.
Santa Cruz Biotechnology. "Lck Inhibitor II (CAS 918870-43-6) Product Data Sheet."
Merck Millipore (Calbiochem). "Lck Inhibitor II - CAS 918870-43-6."
Khatik, R., et al. (2011).[3] "Lck inhibitors and its analogues: A Review." Der Pharma Chemica, 3(2), 310-320.[3]
chemical structure and molecular weight of Lck Inhibitor II
Compound Identity, Mechanistic Action, and Experimental Application Executive Summary & Disambiguation Lck Inhibitor II is a potent, cell-permeable, ATP-competitive inhibitor of the Lymphocyte-specific protein tyrosine k...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Identity, Mechanistic Action, and Experimental Application
Executive Summary & Disambiguation
Lck Inhibitor II is a potent, cell-permeable, ATP-competitive inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). It is primarily used to study T-cell receptor (TCR) signaling dynamics and the early phosphorylation events essential for T-cell activation.
⚠️ Critical Disambiguation Notice
The nomenclature for Lck inhibitors varies significantly across vendors. To ensure experimental reproducibility, verify the CAS Number before procurement. This guide focuses on the specific compound designated "Lck Inhibitor II" in the Calbiochem/Merck nomenclature.
Common Name
Chemical Class
CAS Number
Primary Target
Lck Inhibitor II
Benzimidazole-Pyrimidine
918870-43-6
Lck (IC50 = 3 nM)
Lck Inhibitor (or Lck Inhibitor I)
Pyrrolopyrimidine
213743-31-8
Lck (IC50 < 1 nM)
Lck Inhibitor 2 (Generic)
Pyridinone derivative
478997-53-0
Lck (IC50 = 7.4 nM)
Chemical Structure & Physicochemical Properties[1][2][3]
Lck Inhibitor II is a tri-substituted pyrimidine derivative.[1][2][3] Its structural design incorporates a benzimidazole group to exploit the hydrophobic pocket of the kinase ATP-binding site, while the morpholinoethoxy side chain improves solubility and pharmacokinetic properties.
DMSO (35 mg/mL); Ethanol (20 mg/mL); Insoluble in water
Purity
≥97% by HPLC
Storage
Store at +2°C to +8°C (desiccated).[1] Store stock solutions at -20°C.
Mechanistic Profile
Mode of Action
Lck Inhibitor II functions as a Type I kinase inhibitor . It binds reversibly to the ATP-binding pocket of the Lck kinase domain (between the N- and C-lobes). By competing with ATP, it prevents the transfer of the
-phosphate to tyrosine residues on substrate proteins, specifically the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the TCR -chain and the ZAP-70 kinase.
Cellular Potency: Blocks IL-2 release in Jurkat E6-1 T-cells with an IC₅₀ of 54 nM.[1]
Selectivity: Exhibits high selectivity for Lck over other Src-family kinases due to specific interactions with the gatekeeper residue and the hinge region of the kinase.
Signaling Pathway Visualization
The following diagram illustrates the precise intervention point of Lck Inhibitor II within the TCR signaling cascade.
Caption: Lck Inhibitor II competitively binds to the catalytic site of activated Lck, preventing ITAM phosphorylation and halting the propagation of the T-cell activation signal.
Experimental Protocols
Reconstitution & Storage
Objective: Prepare a stable stock solution to avoid precipitation or degradation.
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[4] Avoid water-based buffers for the initial stock.
Serum Starvation: Incubate Jurkat cells in serum-free RPMI media for 4 hours to reduce basal phosphorylation.
Inhibitor Treatment:
Add Lck Inhibitor II to cells at varying concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
Include a DMSO Vehicle Control (0.1% final concentration).
Incubate for 30-60 minutes at 37°C.
Stimulation: Add anti-CD3 antibody (1-5 µg/mL) for 5-10 minutes (for phosphorylation readout) or 24 hours (for IL-2 ELISA).
Lysis & Analysis:
Pellet cells and lyse on ice.
Perform Western Blot probing for p-Lck (Tyr394) or p-ZAP70 (Tyr319) .
Expected Result: Dose-dependent reduction in p-ZAP70 signal compared to vehicle control.
References
Sabat, M., et al. (2006).[1] "The discovery of novel, potent, and selective inhibitors of Lck: 2-Amino-pyrimidine series." Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977.
Merck Millipore. (n.d.). "Lck Inhibitor II - CAS 918870-43-6 - Calbiochem Data Sheet."[1]
Burchat, A. F., et al. (2000).[5] "Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I." Bioorganic & Medicinal Chemistry Letters, 10(19), 2171-2174. (Cited for comparative structural analysis of Lck inhibitors).
specific targets of Lck Inhibitor II in lymphocyte signaling
An In-Depth Technical Guide to the Specific Targets of Lck Inhibitor II in Lymphocyte Signaling This guide provides a detailed exploration of the molecular targets of Lck Inhibitor II, a potent and selective tool for dis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Specific Targets of Lck Inhibitor II in Lymphocyte Signaling
This guide provides a detailed exploration of the molecular targets of Lck Inhibitor II, a potent and selective tool for dissecting lymphocyte signaling pathways. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action of Lck Inhibitor II and its cascading effects on T-cell activation. We will delve into the core signaling events disrupted by this inhibitor and provide robust, field-proven protocols for validating its activity and specificity.
Introduction: Lck as the Gatekeeper of T-Cell Activation
Lymphocyte-specific protein tyrosine kinase (Lck) is a 56 kDa non-receptor tyrosine kinase of the Src family, indispensable for the initiation of T-cell receptor (TCR) signaling.[1][2][3] Residing at the inner leaflet of the plasma membrane, Lck is non-covalently associated with the cytoplasmic tails of the CD4 and CD8 co-receptors.[4] Upon engagement of the TCR with an antigen-presenting cell (APC), Lck is brought into proximity of the TCR complex, where it acts as the primary kinase responsible for phosphorylating the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains.[4][5] This inaugural phosphorylation event is the critical trigger for a complex and meticulously orchestrated signaling cascade that culminates in T-cell activation, proliferation, and the execution of effector functions.[3][6][7] Given its pivotal role, Lck has emerged as a significant therapeutic target for a range of pathologies, including autoimmune diseases, transplant rejection, and certain cancers.[1][6][8]
Mechanism of Action: Lck Inhibitor II
Lck Inhibitor II is a selective pharmacological agent designed to impede the enzymatic function of Lck. Its mechanism of action is centered on its ability to bind to the ATP-binding site within the kinase domain of the Lck protein.[9] This competitive inhibition prevents the binding of ATP, the phosphate donor for the kinase reaction, thereby disrupting Lck's phosphotransferase activity. The compound has been shown to stabilize an inactive conformation of Lck, effectively blocking substrate access and ensuring prolonged inhibition.[9] The precise and targeted nature of this inhibition makes Lck Inhibitor II an invaluable tool for delineating the specific contributions of Lck to the broader lymphocyte signaling network.
Specific Molecular Targets of Lck Inhibitor II in the T-Cell Signaling Cascade
The inhibition of Lck's kinase activity by Lck Inhibitor II initiates a cascade of downstream effects, effectively silencing the T-cell activation pathway at its origin. The primary and subsequent targets are detailed below.
Primary Target: Lck Autophosphorylation
The initial target of Lck Inhibitor II is Lck itself. The activation of Lck is regulated by phosphorylation at two key tyrosine residues: an activating phosphorylation at Tyr394 and an inhibitory phosphorylation at Tyr505. Lck Inhibitor II, by occupying the ATP-binding pocket, prevents the autophosphorylation at Tyr394, locking the enzyme in an inactive state.
Immediate Downstream Target: The TCR/CD3 Complex
The most immediate and critical downstream consequence of Lck inhibition is the prevention of ITAM phosphorylation on the CD3 and ζ-chains of the TCR complex.[5] This is the lynchpin of TCR signal initiation.
Key Secondary Targets: ZAP-70 and the LAT Signalosome
Zeta-chain-associated protein kinase 70 (ZAP-70): Phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of ZAP-70.[10] Without ITAM phosphorylation, ZAP-70 cannot be recruited to the TCR complex. Furthermore, even if some basal recruitment occurs, Lck is responsible for the subsequent phosphorylation and activation of ZAP-70.[10][11] Lck inhibition, therefore, delivers a dual blow: it prevents both the recruitment and the activation of ZAP-70.
Linker for Activation of T-cells (LAT): Activated ZAP-70 phosphorylates several key downstream adaptor proteins, most notably LAT.[12] LAT is a critical scaffold protein that, upon phosphorylation, recruits a host of other signaling molecules to form the "LAT signalosome." Lck itself can also act as a molecular bridge, using its SH3 and SH2 domains to connect LAT and ZAP-70, thereby facilitating efficient LAT phosphorylation.[2][12] Inhibition of Lck completely abrogates the formation of this essential signaling hub.
Tertiary Effects on Downstream Pathways
The failure to form the LAT signalosome leads to a widespread shutdown of downstream signaling pathways:
Phospholipase C-gamma 1 (PLC-γ1) Pathway: LAT recruits and facilitates the activation of PLC-γ1. In the absence of a functional LAT signalosome, PLC-γ1 is not activated.[13] This prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), thereby blocking calcium mobilization and Protein Kinase C (PKC) activation.[13]
MAPK/ERK Pathway: The Ras-MAPK pathway is also downstream of the LAT signalosome. The lack of PLC-γ1 activation prevents the recruitment of RasGRP1 (a Ras guanine nucleotide exchange factor) to the membrane, thus inhibiting Ras activation and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[13]
Transcription Factor Activation: The ultimate consequence of blocking these pathways is the failure to activate key transcription factors required for T-cell activation, such as Nuclear Factor of Activated T-cells (NFAT), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).[6][14] This leads to a failure in the transcription of critical genes, including that for Interleukin-2 (IL-2).
Experimental Validation of Lck Inhibitor II Activity
To ensure scientific rigor, the effects of Lck Inhibitor II must be validated through a series of biochemical and cell-based assays. The following protocols provide a framework for confirming on-target activity.
Biochemical Validation: In Vitro Lck Kinase Assay
This assay directly measures the enzymatic activity of purified Lck in the presence of the inhibitor. Commercial kits are available for this purpose.[15][16][17][18]
Principle: A recombinant Lck enzyme, a specific peptide substrate, and ATP are combined. The amount of ADP produced, which is proportional to kinase activity, is measured using a luciferase-based system (e.g., ADP-Glo™).
Step-by-Step Protocol:
Reagent Preparation: Prepare serial dilutions of Lck Inhibitor II in a suitable solvent (e.g., DMSO). Prepare the Lck enzyme, substrate, and ATP solutions in kinase buffer as per the manufacturer's instructions.
Reaction Setup: In a 96-well plate, add 5 µL of the Lck enzyme solution to each well.
Inhibitor Addition: Add 2.5 µL of the serially diluted Lck Inhibitor II or vehicle control (DMSO) to the wells. Incubate for 20 minutes at room temperature to allow for inhibitor binding.
Initiate Reaction: Add 2.5 µL of the ATP/substrate mixture to each well to start the kinase reaction.
Incubation: Incubate the plate for 60 minutes at 30°C.
Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Signal Generation: Add the Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader.
Analysis: Plot the luminescence signal against the inhibitor concentration and calculate the IC50 value.
Cellular Validation: Western Blot for Phosphoprotein Targets
This is a fundamental technique to confirm that the inhibitor is active in a cellular context.[19]
Principle: T-cells (e.g., Jurkat cell line or primary human T-cells) are treated with Lck Inhibitor II and then stimulated to activate the TCR pathway. Cell lysates are then analyzed by Western blot for the phosphorylation status of key signaling molecules.
Step-by-Step Protocol:
Cell Culture and Treatment: Culture Jurkat T-cells to a density of 2x10^6 cells/mL. Pre-incubate the cells with various concentrations of Lck Inhibitor II (e.g., 0, 1, 10, 100 nM) for 1 hour.
T-Cell Stimulation: Stimulate the T-cells by adding anti-CD3/CD28 antibodies for 5-10 minutes at 37°C. An unstimulated control should be included.
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST for 1 hour.
Incubate the membrane overnight at 4°C with primary antibodies against p-ZAP-70 (Tyr319), p-LAT (Tyr191), or p-ERK1/2 (Thr202/Tyr204).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
Validation Control: Strip the membranes and re-probe with antibodies for total ZAP-70, total LAT, and total ERK to confirm equal protein loading.
Functional Validation: T-Cell Proliferation Assay
This assay assesses the downstream functional consequences of Lck inhibition.[20][21]
Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity is halved. By measuring the dilution of CFSE using flow cytometry, T-cell proliferation can be quantified.
Step-by-Step Protocol:
Cell Labeling: Resuspend primary human T-cells or PBMCs at 1x10^7 cells/mL in PBS. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold culture medium.
Cell Culture and Treatment: Wash and resuspend the cells in complete RPMI medium. Plate the cells in a 96-well plate coated with anti-CD3 antibody. Add various concentrations of Lck Inhibitor II.
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
Flow Cytometry: Harvest the cells and stain with antibodies for T-cell markers like CD4 or CD8 if using PBMCs. Analyze the CFSE fluorescence in the T-cell gate using a flow cytometer.
Analysis: Proliferating cells will show successive peaks of halved fluorescence intensity compared to the non-proliferating control. Quantify the percentage of divided cells.
Data Summary and Expected Outcomes
The following table summarizes the expected results from the validation experiments when using an effective concentration of Lck Inhibitor II.
Assay
Target/Parameter Measured
Expected Outcome with Lck Inhibitor II
Rationale
In Vitro Kinase Assay
Lck enzymatic activity (ADP production)
Dose-dependent decrease in signal (Increased IC50)
Direct inhibition of Lck's catalytic function.
Western Blot
Phospho-ZAP-70 (Tyr319)
Significant decrease
Lck is required for ZAP-70 phosphorylation and activation.
Phospho-LAT (Tyr191)
Significant decrease
Dependent on active ZAP-70.
Phospho-ERK1/2 (Thr202/Tyr204)
Significant decrease
Downstream of the LAT/PLC-γ1/Ras pathway.
Proliferation Assay
CFSE dilution
Inhibition of proliferation
T-cell division is dependent on successful TCR signaling and IL-2 production.
Cytokine Release
IL-2 or IFN-γ secretion
Significant decrease
Gene transcription for these cytokines is controlled by NFAT, NF-κB, and AP-1.
Off-Target Considerations and Scientific Trustworthiness
While Lck Inhibitor II is designed for selectivity, no kinase inhibitor is perfectly specific.[22] It is crucial for scientific integrity to consider potential off-target effects, especially on other Src family kinases like Fyn, which also plays a role in T-cell signaling.[13] The trustworthiness of experimental results relies on a self-validating system. For instance, in the Western blot protocol, the use of antibodies against total protein levels serves as an internal control to ensure that observed decreases in phosphorylation are due to kinase inhibition and not protein degradation. Similarly, including multiple downstream readouts (e.g., phosphorylation, proliferation, cytokine release) provides a more comprehensive and reliable picture of the inhibitor's on-target effects. For critical applications, profiling the inhibitor against a panel of related kinases is recommended.
Conclusion
Lck Inhibitor II is a powerful molecular probe for interrogating the intricacies of lymphocyte signaling. By selectively targeting Lck, it effectively dismantles the T-cell activation cascade at its earliest checkpoint. Its primary impact is the prevention of ITAM phosphorylation, which leads to a failure in the recruitment and activation of ZAP-70 and the subsequent collapse of the LAT signalosome. This guide provides a comprehensive overview of these specific targets and offers robust, validated protocols to confirm the inhibitor's mechanism of action in both biochemical and cellular systems. For researchers in immunology and drug development, a thorough understanding and rigorous validation of such tools are paramount for generating reliable and translatable scientific insights.
References
Al-Harbi, N. O., Nadeem, A., Ahmad, S. F., Al-Harbi, M. M., Al-Qahtani, F., & Alanazi, W. A. (2022). Lck signaling inhibition causes improvement in clinical features of psoriatic inflammation through reduction in inflammatory cytokines in CD4+ T cells in imiquimod mouse model. Cellular Immunology, 376, 104531. [Link]
Li, Y., Wang, Y., & Zhang, J. (2021). New insights into the Lck-NF-κB signaling pathway. Frontiers in Immunology, 12, 735836. [Link]
Bacac, M., et al. (2021). Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. Journal for ImmunoTherapy of Cancer, 9(7), e002933. [Link]
ResearchGate. (n.d.). Proposed downstream regulation of Lck signaling. [Link]
Abdel-Halim, M., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. RSC Medicinal Chemistry, 12(10), 1648-1674. [Link]
Patsnap Synapse. (2024). What are LCK inhibitors and how do they work?. [Link]
Marasco, M., & Turchi, F. (2021). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. Cancers, 13(16), 4053. [Link]
Patsnap Synapse. (2024). What are CK2 inhibitors and how do they work?. [Link]
Shinde, R., et al. (2019). Lymphocyte-Specific Protein Tyrosine Kinase (LCK) is Involved in the Aryl Hydrocarbon Receptor-Mediated Impairment of Immunoglobulin Secretion in Human Primary B Cells. Toxicological Sciences, 170(1), 163-174. [Link]
Gonzalez-Perez, G., et al. (2024). LCK Function and Modulation: Immune Cytotoxic Response and Tumor Treatment. More than a Simple Event. Preprints.org. [Link]
Gonzalez-Perez, G., et al. (2024). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. MDPI. [Link]
Salmond, R. J., Filby, A., Qureshi, I., Caserta, S., & Zamoyska, R. (2009). Lck regulates the threshold of activation in primary T cells, while both Lck and Fyn contribute to the magnitude of the extracellular signal-related kinase response. Molecular and Cellular Biology, 29(11), 2935-2947. [Link]
HMP Education. (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]
Lo, W. L., Shah, N. H., & Kuriyan, J. (2019). Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT. eLife, 8, e47076. [Link]
Nika, K., & Vale, R. D. (2012). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology, 3, 167. [Link]
Bitesize Bio. (2025). Six Ways to Measure T Cell Responses. [Link]
Ventura, A. C., & Fontes, M. R. M. (2018). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Scientific Reports, 8(1), 1-10. [Link]
Kim, Y., et al. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1367-1376. [Link]
Loirat, D., et al. (2002). New Methods for Assessing T-Cell Responses. Clinical and Vaccine Immunology, 9(5), 949-956. [Link]
Bond, J., et al. (2020). Surface pTα expression predicts LCK activation and preclinical synergy of LCK and JAK coinhibition in adult T-ALL. Blood, 136(24), 2750-2765. [Link]
Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]
Rossy, J., & Williamson, D. J. (2019). A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation. International Journal of Molecular Sciences, 20(3), 686. [Link]
Charles River Laboratories. (n.d.). T Cell Assays. [Link]
PubMed. (2020). Surface pTα expression predicts LCK activation and preclinical synergy of LCK and JAK coinhibition in adult T-ALL. [Link]
Kumar, R., et al. (2022). Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells. Frontiers in Immunology, 13, 919323. [Link]
Sjöberg, F., et al. (2021). Encoding optical control in LCK kinase to quantitatively investigate its activity in live cells. eLife, 10, e65276. [Link]
MarinBio. (n.d.). Choosing T-Cell Assays for Cancer Immunotherapy: A Guide to Selection. [Link]
Hui, E., & Vale, R. D. (2014). Phosphorylation of a Tyrosine Residue on Zap70 by Lck and Its Subsequent Binding via an SH2 Domain May Be a Key Gatekeeper of T Cell Receptor Signaling In Vivo. PLoS ONE, 9(8), e104031. [Link]
Keppner, S., et al. (2009). Identification and validation of a potent type II inhibitor of inactive polo-like kinase 1. ChemMedChem, 4(11), 1806-1809. [Link]
A Senior Application Scientist's Guide to Differentiating Lck Inhibitor I and Lck Inhibitor II
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Lck in T-Cell Signaling Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell rece...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Lck in T-Cell Signaling
Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a prime target for therapeutic intervention in immunology and oncology.[1] As a member of the Src family of non-receptor tyrosine kinases, Lck is one of the first signaling molecules activated upon TCR engagement.[2] Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chain components of the TCR complex.[3] This phosphorylation event initiates a cascade of downstream signaling, recruiting and activating other key players like ZAP-70 and LAT, ultimately leading to T-cell activation, proliferation, and cytokine production, such as Interleukin-2 (IL-2).[2][3] Given its central function, potent and selective inhibition of Lck is a key strategy for modulating the immune response in autoimmune diseases, organ transplant rejection, and certain types of cancer.[2]
This guide provides an in-depth technical comparison of two commonly referenced research compounds, Lck Inhibitor I and Lck Inhibitor II. We will delve into their distinct chemical properties, mechanisms of action, and selectivity profiles, and provide validated experimental protocols for their characterization.
Section 1: Core Inhibitor Characteristics
A direct comparison of the fundamental properties of Lck Inhibitor I and Lck Inhibitor II reveals two distinct chemical entities designed to target the same critical kinase.
Section 2: Mechanism of Action and Kinase Selectivity
While both compounds are ATP-competitive inhibitors of Lck, their specific binding modes and selectivity profiles differ significantly, which is a critical consideration for experimental design and data interpretation.
Lck Inhibitor I: A Potent and Well-Characterized Pyrrolopyrimidine
Lck Inhibitor I is a highly potent, ATP-competitive inhibitor belonging to the pyrrolopyrimidine class of compounds.[4] It functions by binding to the ATP pocket of the Lck kinase domain, preventing the transfer of phosphate to its substrates.[3] Its high affinity is demonstrated by its low nanomolar IC₅₀ values against Lck.[4]
The key to understanding an inhibitor's utility lies in its selectivity. Lck Inhibitor I has been profiled against a panel of kinases, revealing a strong preference for Lck over other related Src family kinases and other tyrosine kinases.
Table 2: Kinase Selectivity Profile of Lck Inhibitor I
Kinase Target
IC₅₀
Lck (64-509)
<1 nM
LckCD
2 nM
Src
70 nM
Kdr (VEGFR2)
1.57 µM
Tie-2
1.98 µM
EGFR
3.2 µM
ZAP-70
>50 µM
(Data sourced from Cayman Chemical product information sheet)[4]
This profile demonstrates a high degree of selectivity, with at least a 70-fold greater potency for Lck compared to the closely related Src kinase. This makes Lck Inhibitor I a valuable tool for specifically interrogating the Lck signaling pathway.
Lck Inhibitor II: A Tri-substituted Pyrimidine Stabilizing an Inactive Conformation
Lck Inhibitor II is a cell-permeable, tri-substituted pyrimidine that also targets the ATP-binding site of Lck with high potency (IC₅₀ = 3 nM).[5] A key mechanistic distinction is that Lck Inhibitor II has been shown to stabilize an inactive conformation of the kinase.[1] This suggests it may function as a Type II inhibitor .
Type I inhibitors bind to the active "DFG-in" conformation of the kinase, whereas Type II inhibitors bind to the inactive "DFG-out" conformation, occupying an additional hydrophobic pocket adjacent to the ATP site.[6][7] This induced-fit binding mode can offer improved kinase selectivity.[6] The ability of Lck Inhibitor II to stabilize this inactive state points to a different mode of engagement with the kinase compared to classic Type I inhibitors.[1]
While a comprehensive public kinase selectivity panel for Lck Inhibitor II is not as readily available as for Inhibitor I, it has been used effectively in cellular assays to block Lck function and subsequent IL-2 release in Jurkat T-cells with an IC₅₀ of 54 nM.[5][8]
Section 3: Visualizing the Mechanism of Inhibition
To conceptualize the role of Lck and the action of these inhibitors, it is essential to visualize the T-cell receptor signaling pathway.
Caption: Lck phosphorylation of ITAMs on the TCR/CD3 complex initiates the T-cell signaling cascade.
Section 4: Experimental Protocols for Inhibitor Validation
The following protocols provide a framework for characterizing and comparing Lck Inhibitor I and Lck Inhibitor II in both biochemical and cell-based assays.
Protocol 1: In Vitro Lck Kinase Assay (ADP-Glo™ Format)
This protocol determines the direct inhibitory effect of the compounds on purified Lck enzyme activity by measuring ADP production.
Causality: This assay isolates the inhibitor's effect on the kinase from any cellular processes like membrane permeability or off-target effects. The ATP concentration is kept near the Km value to ensure sensitive detection of ATP-competitive inhibitors.[9]
Caption: Workflow for an in vitro Lck kinase inhibition assay.
Methodology:
Reagent Preparation:
Prepare a serial dilution of Lck Inhibitor I and Lck Inhibitor II in assay buffer (e.g., from 1 µM to 0.01 nM). Include a DMSO-only control.
Dilute recombinant human Lck enzyme and a suitable peptide substrate (e.g., Lck-Tide) in kinase reaction buffer.
Prepare ATP solution at a concentration close to the known Km for Lck (typically 5-15 µM).
Assay Plate Setup (384-well plate):
To appropriate wells, add 2.5 µL of the inhibitor serial dilutions or DMSO control.
Add 5 µL of the Lck enzyme/substrate mixture.
Incubate for 15 minutes at room temperature to allow for inhibitor binding.[5]
Kinase Reaction:
Initiate the reaction by adding 2.5 µL of the ATP solution to all wells.
Incubate for 60 minutes at room temperature.
Signal Detection (Following Promega ADP-Glo™ Protocol): [10]
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
Data Analysis:
Measure luminescence using a plate reader.
Normalize the data to the high (DMSO) and low (no enzyme) controls.
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular Assay for Inhibition of T-Cell Activation (IL-2 Production)
This protocol assesses the ability of the inhibitors to block TCR-mediated T-cell activation in a cellular context by measuring the downstream production of IL-2.
Causality: This assay provides a more physiologically relevant measure of inhibitor potency, as it accounts for cell permeability, stability, and engagement with the target in its native environment. Jurkat T-cells are a standard model as they reliably produce IL-2 upon TCR stimulation.[11][12]
Methodology:
Cell Culture and Plating:
Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.
Seed the cells at a density of 2 x 10⁴ cells per well in 90 µL of medium into a 96-well flat-bottom plate and rest overnight.[13]
Inhibitor Treatment:
Prepare serial dilutions of Lck Inhibitor I and Lck Inhibitor II in culture medium.
Add 5 µL of the diluted inhibitors to the cells and pre-incubate for 2 hours at 37°C.[13]
T-Cell Stimulation:
Prepare a stimulation cocktail containing anti-CD3 and anti-CD28 antibodies (e.g., final concentration of 1-5 µg/mL each).[12]
Add 5 µL of the stimulation cocktail to the wells. Include unstimulated and stimulated (DMSO-only) controls.
Carefully collect 80-100 µL of the supernatant from each well.
Quantify the IL-2 concentration in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer’s instructions.[13]
Data Analysis:
Generate a standard curve from the IL-2 standards provided in the ELISA kit.
Calculate the IL-2 concentration for each sample.
Normalize the data to the stimulated DMSO control and plot against inhibitor concentration to determine the cellular IC₅₀.
Protocol 3: Western Blot Analysis of Lck Pathway Phosphorylation
This protocol directly visualizes the inhibition of Lck's enzymatic activity in cells by measuring the phosphorylation status of Lck itself (autophosphorylation at Tyr394) and a key downstream target (ERK).
Causality: Western blotting provides direct evidence of target engagement and downstream pathway modulation. A decrease in p-Lck (Y394) confirms inhibition of Lck's catalytic activity, while a decrease in p-ERK confirms the disruption of the downstream signaling cascade.[14] Probing for total protein levels is a critical self-validating control to ensure that changes in phosphorylation are not due to protein degradation.[15]
Methodology:
Cell Treatment and Lysis:
Seed Jurkat cells (e.g., 1-2 x 10⁶ cells/mL) and treat with various concentrations of Lck Inhibitor I or II (and a DMSO control) for 1-2 hours.
Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short duration (e.g., 5-15 minutes) to capture peak phosphorylation.
Immediately place cells on ice, pellet by centrifugation, and lyse with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[16]
Protein Quantification and Sample Preparation:
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
SDS-PAGE and Western Blotting:
Separate 10-20 µg of protein per lane on an 8-12% SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibody blotting to reduce background.
Antibody Incubation:
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-phospho-Lck (Tyr394), anti-phospho-p44/42 MAPK (ERK1/2)).
Wash the membrane 3x for 5 minutes each with TBST.
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
.
Wash again as in the previous step.
Detection and Re-probing:
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
To verify equal loading, strip the membrane using a mild stripping buffer and re-probe with antibodies against total Lck and total ERK.[17]
Conclusion and Recommendations
Lck Inhibitor I and Lck Inhibitor II are both potent tools for the study of T-cell biology.
Lck Inhibitor I (CAS 213743-31-8) is an exceptionally potent and well-documented inhibitor with a publicly available, high-resolution selectivity profile. Its strong preference for Lck over other Src family kinases makes it an excellent choice for experiments where target specificity is paramount.
Lck Inhibitor II (CAS 918870-43-6) , while also highly potent, is mechanistically distinct, likely acting as a Type II inhibitor by stabilizing an inactive kinase conformation. This property can be leveraged in studies focused on different conformational states of Lck. However, researchers should be aware that its broader kinase selectivity profile is less defined in the public domain, and its commercial availability may be limited.
For researchers initiating studies on Lck, Lck Inhibitor I serves as a reliable and well-validated starting point due to its extensive characterization. Lck Inhibitor II is a valuable alternative for comparative studies or for investigating inhibitors that bind to inactive kinase conformations, provided its selectivity is profiled for the specific system under investigation. The application of the rigorous biochemical and cellular protocols outlined in this guide will enable researchers to generate robust, reproducible, and readily interpretable data.
References
Khattab, M. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1593-1622. [Link]
Khatik, R., & Pathak, A. K. (2011). LcK Inhibitors and its analogues: A Review. Der Pharma Chemica, 3(2), 310-320. [Link]
Munton, R. P., et al. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling, 54(11), 3195-3205. [Link]
Dunbar, A. (2023). The difference between Type II JAK inhibitors and the clinically approved Type I agents. VJHemOnc. [Link]
Rossi, A. M., et al. (2014). Structural Analysis of the Binding of Type I, I1/2, and II Inhibitors to Eph Tyrosine Kinases. ACS Medicinal Chemistry Letters, 5(9), 1034-1039. [Link]
Agilent. (2022). Stimulation of IL-2 Secretion in Human Lymphocytes. [Link]
Nika, K., et al. (2012). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. Frontiers in Immunology, 3, 175. [Link]
Sun, C., et al. (2021). THEMIS-SHP1 Recruitment by 4–1BB Tunes LCK-Mediated Priming of Chimeric Antigen Receptor-Redirected T Cells. Cancer Cell, 39(1), 83-95.e6. [Link]
ResearchGate. (2012). Western blot band for Erk and phopho(p). [Link]
Zuccotto, F., et al. (2011). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry, 54(8), 2681-2694. [Link]
ResearchGate. (2021). Structural differences between type I and II small molecule kinase inhibitors. [Link]
Wan, X., et al. (2010). Autophosphorylation and the Dynamics of the Activation of Lck. Bulletin of Mathematical Biology, 72, 1826-1851. [Link]
Drug Hunter. (2019). Kinase Inhibitor Types Predicted with Machine-Learning. [Link]
Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 142, 15-25. [Link]
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
ResearchGate. (2020). Does anyone have IL2 production protocol? [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
Ghandi, M., et al. (2013). Reconstructing targetable pathways in lung cancer by integrating diverse omics data. Nature Communications, 4, 2634. [Link]
Salmond, R. J., et al. (2009). A Story of Kinases and Adaptors: The Role of Lck, ZAP-70 and LAT in Switch Panel Governing T-Cell Development and Activation. International Journal of Molecular Sciences, 10(7), 3006-3042. [Link]
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
PubChem. (2007). IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies. [Link]
BellBrook Labs. (2024). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]
Davis, S. J. (2010). Lck and the nature of the T cell receptor trigger. Davis Lab Oxford. [Link]
Li, M., et al. (2023). IL-2 and IFN-γ Secretion of Activated Jurkat T Cells via a Microdroplet-SERS based Single-Cell Immunoassay (Drop-SCIA). Analytical Chemistry, 95(34), 12798-12806. [Link]
The Imperative of Precision: A Technical Guide to Profiling the Selectivity of Lck Inhibitor II Against Non-Src Family Kinases
In the landscape of targeted therapeutics, particularly within immunology and oncology, the Lymphocyte-specific protein tyrosine kinase (Lck) presents a compelling target.[1] As a key initiator of the T-cell receptor (TC...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of targeted therapeutics, particularly within immunology and oncology, the Lymphocyte-specific protein tyrosine kinase (Lck) presents a compelling target.[1] As a key initiator of the T-cell receptor (TCR) signaling cascade, its modulation offers the potential to temper autoimmune diseases and certain T-cell malignancies.[1] Lck Inhibitor II, chemically known as 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine, has emerged as a potent modulator of Lck activity. However, the true therapeutic potential of any kinase inhibitor lies not just in its on-target potency, but in its selectivity across the entire human kinome. Off-target effects can lead to unforeseen toxicities or even paradoxical pathway activation, undermining clinical efficacy.[2]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity profile of Lck Inhibitor II against non-Src family kinases. We will delve into the rationale behind selectivity profiling, present robust biochemical and cellular methodologies, and offer a framework for data interpretation, thereby establishing a self-validating system for assessing this critical aspect of drug development.
Lck: A Pivotal Node in T-Cell Signaling
Lck is a non-receptor tyrosine kinase and a member of the Src family of kinases.[1] Structurally, it comprises an N-terminal membrane-localization signal, followed by SH3, SH2, and tyrosine kinase domains.[3] Its primary role is the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex upon antigen presentation.[3][4] This inaugural phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70, which is then also phosphorylated and activated by Lck, propagating the signal downstream to pathways including the PLC-γ, PI3K/Akt, and MAPK/ERK cascades, ultimately leading to T-cell activation, proliferation, and cytokine release.
Figure 1: Simplified Lck Signaling Cascade.
Given this central role, inhibition of Lck is a rational strategy to suppress T-cell-mediated immune responses. However, the high degree of homology within the ATP-binding site across the kinome necessitates a rigorous evaluation of an inhibitor's selectivity.
Lck Inhibitor II: Known Profile and the Rationale for Broader Screening
Lck Inhibitor II belongs to the pyrrolo[2,3-d]pyrimidine class of compounds, a scaffold known to be a versatile hinge-binding motif for many kinase inhibitors.[5][6][7][8] This versatility, while advantageous for developing potent inhibitors, also carries an inherent risk of off-target interactions. Indeed, various pyrrolo[2,3-d]pyrimidine derivatives have been developed to target a wide array of kinases, including EGFR, RET, JAK1, and PAK4.[5][6][7][8][9]
Initial characterization of Lck Inhibitor II has demonstrated potent inhibition of Lck and, to a lesser extent, other Src family kinases and the spleen tyrosine kinase (Syk).
Kinase
IC50 (nM)
Lck
7
Lyn
21
Src
42
Syk
200
Table 1: Published inhibitory activity of Lck Inhibitor II against select tyrosine kinases.
While these data indicate a degree of selectivity for Lck within the Src family, they are far from a comprehensive profile. A study on vascular smooth muscle cells (VSMCs) showed that Lck Inhibitor II can suppress proliferation and migration by down-regulating the Akt and ERK pathways.[10] This finding is critical as it suggests potential inhibitory activity against upstream kinases in these serine/threonine kinase pathways, which fall outside the Src family. This underscores the necessity of a broad, unbiased screen to de-risk the compound and understand its full biological activity.
A Multi-tiered Approach to Selectivity Profiling
A robust selectivity profiling workflow should be multi-tiered, beginning with broad, high-throughput biochemical assays and progressing to more physiologically relevant cell-based assays. This approach provides a comprehensive understanding of the inhibitor's intrinsic affinities for various kinases and its functional consequences in a cellular context.
The initial step is to assess the binding or enzymatic inhibition of Lck Inhibitor II against a large, representative panel of purified human kinases.[11] This provides a global view of the inhibitor's off-target landscape.
The KINOMEscan™ platform is a competition-based binding assay that is independent of enzyme activity.[6] It measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. This method is highly sensitive and can identify interactions with kinases that are difficult to assay enzymatically.
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Solubilize Lck Inhibitor II in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
Assay Concentration: The primary screen is typically performed at a single high concentration (e.g., 1 or 10 µM) to maximize the chances of identifying even weak off-target interactions.
Assay Execution (Performed by Service Provider, e.g., Eurofins Discovery):
Kinases are individually expressed as fusions with a proprietary DNA tag.
The tagged kinases are mixed with the test compound (Lck Inhibitor II) and an immobilized, active-site directed ligand.
The mixture is allowed to reach equilibrium.
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Data Analysis: Results are typically reported as "Percent of Control," where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a reduction to less than 35% or 10% of the control signal.
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3][4][12] It is a versatile method for assessing the enzymatic inhibition of a wide range of kinases.
Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) for kinases identified as "hits" in the primary screen.
Reagent Preparation:
Prepare kinase buffer, kinase solution, substrate solution, and ATP solution according to the specific requirements of each kinase being tested. The ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[13]
Prepare a serial dilution of Lck Inhibitor II in DMSO, and then dilute into the kinase buffer. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended.
Kinase Reaction:
Add 5 µL of the kinase reaction mixture (containing the specific kinase, its substrate, and buffer) to the wells of a 384-well plate.
Add 5 µL of the serially diluted Lck Inhibitor II or vehicle control (DMSO) to the respective wells.
Initiate the reaction by adding 5 µL of ATP solution.
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and simultaneously measure the new ATP via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]
Data Acquisition and Analysis:
Measure the luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 2: Cellular Target Engagement and Functional Assays
Biochemical assays, while essential, do not fully recapitulate the cellular environment where factors like ATP concentration (typically in the millimolar range), cell permeability, and target protein scaffolding can significantly influence an inhibitor's potency and selectivity.[15] Therefore, validating biochemical hits in a cellular context is a critical step.
The NanoBRET™ Target Engagement (TE) assay is a proximity-based assay that measures compound binding to a specific protein target in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site.
Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Allow 20-24 hours for expression.
Harvest and resuspend the cells in Opti-MEM.
Assay Setup:
In a white 384-well plate, dispense the transfected cells.
Add the serially diluted Lck Inhibitor II to the wells.
Add the specific NanoBRET™ tracer at its predetermined optimal concentration.
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
Signal Detection:
Add the NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc® inhibitor to all wells.
Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (tracer) signals simultaneously.
Data Analysis:
Calculate the BRET ratio (acceptor emission / donor emission).
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a four-parameter logistic model to determine the cellular IC50.
To confirm that target engagement translates to functional inhibition of a specific signaling pathway, a Western blot analysis of a key downstream substrate's phosphorylation status is the gold standard. For example, if a non-Src kinase like AKT is identified as a potential off-target, one would assess the phosphorylation of its downstream substrate, such as GSK3β.
Experimental Protocol: Western Blot Analysis
Cell Treatment: Plate relevant cells (e.g., a cell line where the off-target kinase is active) and starve overnight if necessary to reduce basal signaling.
Inhibitor Incubation: Treat cells with a dose-response of Lck Inhibitor II for a specified time (e.g., 1-2 hours).
Stimulation: Stimulate the cells with an appropriate growth factor or agonist to activate the pathway of interest (e.g., IGF-1 for the PI3K/Akt pathway).
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein on an SDS-PAGE gel.
Transfer the proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-GSK3β).
Wash and incubate with an HRP-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Data Analysis:
Strip and re-probe the membrane with an antibody for the total protein of the substrate to ensure equal loading.
Quantify the band intensities using densitometry and normalize the phospho-protein signal to the total protein signal.
Data Interpretation and Building the Selectivity Profile
The culmination of these experiments will be a comprehensive selectivity profile for Lck Inhibitor II.
Biochemical Data: The KINOMEscan™ results will provide a broad overview of potential off-targets. The IC50 values from the ADP-Glo™ assays will quantify the potency of inhibition against these hits. A selectivity index can be calculated by dividing the IC50 of the off-target kinase by the IC50 of Lck. A higher index indicates greater selectivity for Lck.
Cellular Data: The NanoBRET™ assays will provide cellular IC50 values, which are crucial for understanding the inhibitor's potency in a more physiological setting. Discrepancies between biochemical and cellular IC50 values can point to issues with cell permeability or efflux.
Functional Data: The Western blot results will confirm whether the inhibition of an off-target kinase in a cellular context leads to a functional downstream effect on the relevant signaling pathway.
Example Data Summary Table:
Kinase Family
Kinase
Biochemical IC50 (nM)
Cellular IC50 (nM) (NanoBRET™)
Pathway Inhibition (Western Blot)
Src (On-Target)
Lck
7
15
Yes (p-ZAP70)
Src
Src
42
95
Yes (p-FAK)
TEC
ITK
>1000
>5000
No
Serine/Threonine
Akt1
250
450
Yes (p-GSK3β)
CMGC
ERK2
>5000
>10000
No
CAMK
CAMKII
>1000
>5000
No
This is a hypothetical data table for illustrative purposes.
Conclusion
The development of a successful kinase inhibitor requires a deep and nuanced understanding of its selectivity profile. Lck Inhibitor II, with its potent on-target activity, is a promising therapeutic candidate. However, its pyrrolo[2,3-d]pyrimidine scaffold and preliminary cellular data suggest the potential for off-target interactions with non-Src family kinases. By employing a systematic, multi-tiered approach that combines broad biochemical screening with robust cellular target engagement and functional assays, researchers can build a comprehensive and reliable selectivity profile. This self-validating workflow is not merely a characterization exercise; it is an essential component of drug development that informs on potential safety liabilities, guides medicinal chemistry efforts, and ultimately increases the probability of clinical success.
References
7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d] pyrimidin-4-ylamine inhibits the proliferation and migration of vascular smooth muscle cells by suppressing ERK and Akt pathways. European Journal of Pharmacology. Available at: [Link]
Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available at: [Link]
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. MDPI. Available at: [Link]
Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed. Available at: [Link]
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH. Available at: [Link]
Signalling pathway of Lck representing its involvement in different pathophysiological conditions. ResearchGate. Available at: [Link]
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]
Schematic representation of Lck signaling and functions. ResearchGate. Available at: [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. Available at: [Link]
Tyrosin-protein kinase Lck. Wikipedia. Available at: [Link]
Kinase inhibitor selectivity and design. Chodera lab // MSKCC. Available at: [Link]
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PMC - NIH. Available at: [Link]
Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. PMC. Available at: [Link]
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available at: [Link]
Tyrosine-protein kinase Lck - Homo sapiens (Human). UniProt. Available at: [Link]
Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. Available at: [Link]
Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. PMC - NIH. Available at: [Link]
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. Available at: [Link]
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. PMC - PubMed Central. Available at: [Link]
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
KINOMEscan data. HMS LINCS Project. Available at: [Link]
Application Note: Optimization of Lck Inhibitor II Concentration for Jurkat T-Cell Culture
Abstract & Core Directive This guide provides a technical framework for determining and applying the optimal concentration of Lck Inhibitor II in Jurkat cell culture. Unlike generic Src-family inhibitors (e.g., PP2), Lck...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This guide provides a technical framework for determining and applying the optimal concentration of Lck Inhibitor II in Jurkat cell culture. Unlike generic Src-family inhibitors (e.g., PP2), Lck Inhibitor II is a potent, ATP-competitive, tri-substituted pyrimidine highly selective for Lymphocyte-specific protein tyrosine kinase (Lck).
Critical Insight: The "optimal" concentration is not a fixed constant; it is dependent on the experimental readout.
Biochemical Inhibition (Kinase Assay): IC₅₀ ~3 nM
Proximal Signaling (Phosphorylation): Effective range 10–100 nM
Functional Output (IL-2 Release/Proliferation): Effective range 50–500 nM
Researchers must distinguish between target engagement (inhibiting Lck phosphorylation) and phenotypic alteration (stopping cytokine release) to avoid off-target toxicity.
Mechanism of Action & Signaling Pathway
Lck is the "master switch" of T-cell activation. Upon T-cell receptor (TCR) engagement, Lck phosphorylates ITAMs on CD3 chains, recruiting ZAP-70.[1][2][3][4] Lck Inhibitor II binds the ATP pocket of Lck, halting this cascade immediately upstream of ZAP-70 recruitment.
Interactive Signaling Map (Graphviz)
The following diagram illustrates the precise intervention point of Lck Inhibitor II within the TCR signaling complex.
Caption: Lck Inhibitor II blocks the cascade at the apical kinase level, preventing ZAP-70 activation and subsequent IL-2 production.
Dose Optimization Strategy
Do not rely on a single concentration. The efficacy of Lck Inhibitor II drops significantly as the readout moves downstream from the kinase event due to signal amplification.
Recommended Concentration Ranges
Experimental Readout
Target IC₅₀
Recommended Range
Incubation Time
Rationale
Biochemical Kinase Assay
~3 nM
1 – 10 nM
N/A (Cell-free)
Direct enzyme inhibition in lysate or purified protein.
Proximal Phosphorylation (p-ZAP-70, p-TCR )
~10–20 nM
20 – 100 nM
30–60 min
Sufficient to block immediate substrate phosphorylation without affecting viability.
Functional Cytokine Release (IL-2 ELISA)
~54 nM
50 – 200 nM
6–24 hours
Requires sustained inhibition to prevent transcriptional activation.
Proliferation / Viability
~530 nM
0.5 – 1.0 µM
24–72 hours
High doses required for phenotypic arrest; risk of off-target Src/Lyn inhibition increases >1 µM.
Toxicity Warning: Concentrations >5 µM are not recommended. At this level, the inhibitor loses selectivity, affecting other Src-family kinases (Lyn, Fyn) and potentially inducing non-specific apoptosis.
Detailed Experimental Protocol
This protocol is designed for Jurkat E6-1 cells to measure the inhibition of TCR-mediated phosphorylation (Western Blot) and IL-2 release (ELISA).
Phase A: Reagent Preparation
Stock Solution (10 mM): Dissolve 5 mg of Lck Inhibitor II (MW: 446.51 g/mol ) in 1.12 mL of anhydrous DMSO.
Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Working Solutions: Dilute the stock in RPMI-1640 media (serum-free) immediately before use.
Vehicle Control: Prepare a matched DMSO control (e.g., if using 1 µM inhibitor, use 0.01% DMSO).
Phase B: Cell Preparation & Starvation
Context: Jurkat cells have high basal metabolic activity. Serum starvation reduces background noise.
5–10 mins for Phospho-Western Blot (Capture early kinase events).
24 hours for IL-2 ELISA (Capture cytokine accumulation).
Phase D: Analysis (Western Blot Focus)
Lysis: Immediately place cells on ice. Centrifuge at 4°C, aspirate media, and lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktails.
Targets:
Primary: Phospho-Lck (Tyr394) – Note: Inhibitor may not block phosphorylation of Lck itself, but its catalytic activity.
Downstream Validation: Phospho-ZAP-70 (Tyr319) or Phospho-LAT (Tyr191). Loss of signal here confirms Lck inhibition.
Loading Control: Total Lck or GAPDH.
Troubleshooting & Validation
Issue
Probable Cause
Solution
No inhibition of p-Lck (Y394)
Mechanism Misunderstanding
Lck Inhibitor II is ATP-competitive; it prevents Lck from phosphorylating substrates, but may not immediately dephosphorylate Lck itself. Check p-ZAP-70 instead.
High Cell Death (>20%)
DMSO Toxicity or High Dose
Ensure final DMSO < 0.1%. Do not exceed 5 µM inhibitor concentration.
Inconsistent IL-2 Data
Stimulation Variability
Use PMA (50 ng/mL) + Ionomycin (1 µM) as a positive control to bypass TCR/Lck and verify cell health.
References
Merck Millipore. Lck Inhibitor II - CAS 918870-43-6 - Calbiochem Data Sheet. (Primary source for biochemical IC50 and chemical structure).[5] Link
Sabat, M., et al. (2006).[6] "The discovery of a novel series of potent and selective Lck inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(23), 5973-5977. (Source of Jurkat IL-2 IC50 data).[6][7] Link
MedChemExpress. Lck Inhibitor Data Sheet. (Confirmation of selectivity profile and cellular IC50 values). Link
Burcher, E., et al. (2020).[8] "Protocol for Comprehensive Synthetic Lethality Screens." STAR Protocols. (General Jurkat handling and inhibitor screening protocols). Link
Application Note: Quantifying Lck Inhibition in T-Cells Using a Calcium Flux Assay
Introduction: The Critical Role of Lck in T-Cell Activation The Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that initiates the signaling cascade following T-cell receptor (TCR) engagement.[1][2]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Lck in T-Cell Activation
The Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme that initiates the signaling cascade following T-cell receptor (TCR) engagement.[1][2] This event is a cornerstone of the adaptive immune response, triggering T-cell activation, proliferation, and differentiation. Upon TCR binding to an antigen-MHC complex, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the associated CD3 complex.[3][4] This phosphorylation creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck, propagating the signal downstream.[3]
A key consequence of this signaling cascade is the mobilization of intracellular calcium (Ca2+), a critical second messenger in T-cells.[5] The activation of downstream effectors like Phospholipase C (PLC) leads to the release of Ca2+ from endoplasmic reticulum (ER) stores and a subsequent influx of extracellular Ca2+ through plasma membrane channels.[5] This sustained increase in cytosolic Ca2+ concentration is essential for activating transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), which drive the expression of genes critical for T-cell effector functions.
Given its essential role, Lck has emerged as a significant therapeutic target for modulating immune responses in autoimmunity, organ transplant rejection, and certain cancers.[2][6][7] Therefore, robust and reliable methods to quantify the activity of Lck inhibitors in a cellular context are crucial for drug discovery and development. This application note provides a detailed experimental design and protocol for assessing Lck inhibition by measuring its impact on TCR-mediated calcium flux in T-cells.
Principle of the Assay
This assay quantifies the inhibition of Lck by measuring changes in intracellular calcium concentration following TCR stimulation. The core of the method is a fluorescence-based calcium flux assay.[8] T-cells (such as the Jurkat cell line or primary T-cells) are pre-loaded with a calcium-sensitive fluorescent dye. These dyes, often acetoxymethyl (AM) ester derivatives, are cell-permeant and become fluorescently active and trapped inside the cell after intracellular esterases cleave the AM group.[9][10] Upon binding to free cytosolic Ca2+, the dye's fluorescence properties change, providing a direct readout of intracellular calcium levels.
By pre-incubating the cells with a test compound (a potential Lck inhibitor) before stimulating the TCR (e.g., with anti-CD3 antibodies), we can measure the compound's effect on the calcium response. A potent Lck inhibitor will block the initial TCR signaling steps, leading to a dose-dependent reduction or complete abolition of the calcium flux. This change in fluorescence can be monitored in real-time using a flow cytometer or a fluorescence plate reader.[5][11]
Signaling Pathway Overview
The following diagram illustrates the simplified TCR signaling cascade leading to calcium mobilization, highlighting the central role of Lck. Inhibition of Lck disrupts this pathway at its inception, preventing the downstream events required for calcium flux.
Caption: TCR signaling cascade leading to calcium flux and NFAT activation.
Materials and Reagents
Reagent/Material
Recommended Supplier
Notes
Jurkat E6.1 Cells
ATCC
A human T-lymphocyte cell line, ideal for this assay.
RPMI 1640 Medium
Gibco / Thermo Fisher
Culture medium.
Fetal Bovine Serum (FBS)
Gibco / Thermo Fisher
Heat-inactivated.
Penicillin-Streptomycin
Gibco / Thermo Fisher
Standard antibiotic solution.
Hanks' Balanced Salt Solution (HBSS)
Gibco / Thermo Fisher
With Ca²⁺ and Mg²⁺, for assay buffer.
HEPES (1M Solution)
Sigma-Aldrich
For buffering the assay medium.
Probenecid
Sigma-Aldrich
Anion-exchange inhibitor, prevents dye leakage. Often required.
Indo-1 AM or Fluo-4 AM
Thermo Fisher / AAT Bioquest
Calcium-sensitive dyes. Indo-1 is ratiometric, ideal for flow cytometry.[12][13] Fluo-4 is a single-wavelength dye suitable for plate readers and flow cytometry.[10][14][15]
Pluronic F-127
Thermo Fisher
A non-ionic surfactant to aid dye solubilization.
Anti-CD3 Antibody (OKT3 clone)
BioLegend / eBioscience
T-cell stimulus.
Ionomycin
Sigma-Aldrich
Calcium ionophore, used as a positive control.
EGTA
Sigma-Aldrich
Calcium chelator, used as a negative control.
Lck Inhibitor (e.g., Saracatinib)
Selleckchem / MedChemExpress
Test compound. A known inhibitor should be used as a positive control for inhibition.[16]
DMSO (Anhydrous)
Sigma-Aldrich
Solvent for compounds and dyes.
96-well U-bottom plates or FACS tubes
Corning / Falcon
Experimental Workflow
The overall workflow is designed to ensure cell health, consistent dye loading, and precise timing of compound addition and stimulation.
Caption: Step-by-step experimental workflow for the Lck inhibition assay.
Detailed Protocols
Protocol 1: Preparation of Buffers and Reagents
Assay Buffer:
HBSS containing Ca²⁺ and Mg²⁺.
Add 20 mM HEPES.
Add 2.5 mM Probenecid (prepare a 250 mM stock in 1N NaOH and add 1:100).
Adjust pH to 7.4.
Warm to 37°C before use.
Dye Loading Buffer (Example using Fluo-4 AM):
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
Prepare a 10% (w/v) Pluronic F-127 solution in anhydrous DMSO.
For the working solution, first mix equal volumes of the 1 mM Fluo-4 AM stock and 10% Pluronic F-127.
Dilute this mixture into pre-warmed Assay Buffer to a final Fluo-4 AM concentration of 1-4 µM. The optimal concentration should be determined empirically.
Compound Preparation:
Prepare a 10 mM stock solution of the Lck inhibitor in DMSO.
Create a serial dilution series in DMSO.
Dilute these stocks into Assay Buffer to achieve the final desired concentrations (e.g., 2X final concentration). Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
Protocol 2: Cell Preparation and Dye Loading
Culture Jurkat E6.1 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin, maintaining cell density between 0.5 and 1.0 x 10⁶ cells/mL for optimal health.
Harvest cells by centrifugation (300 x g for 5 minutes).
Wash the cell pellet once with pre-warmed Assay Buffer.
Resuspend the cell pellet in the Dye Loading Buffer at a concentration of 1-2 x 10⁶ cells/mL.
Incubate for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.[12]
After incubation, add 5-10 volumes of pre-warmed Assay Buffer and centrifuge (300 x g for 5 minutes) to wash away excess dye.
Repeat the wash step one more time.
Resuspend the final cell pellet gently in pre-warmed Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.[12]
Allow cells to rest for 30-60 minutes at 37°C in the dark to ensure complete de-esterification of the dye.[12][17]
Protocol 3: Assay Execution and Data Acquisition (Flow Cytometry)
Aliquot 500 µL of the dye-loaded cell suspension into FACS tubes.
Inhibitor-Treated: Cells + Lck Inhibitor (at various concentrations) + Anti-CD3.
Positive Control (Max Flux): Cells + Ionomycin.
Negative Control (Min Flux): Cells + EGTA.
Add the Lck inhibitor or vehicle to the respective tubes and incubate at 37°C for 15-30 minutes.
Set up the flow cytometer. For Fluo-4, use a 488 nm laser for excitation and detect emission using a FITC filter (e.g., 530/30 nm).[15]
Begin acquiring data for a single tube. Record a stable baseline fluorescence for approximately 30-60 seconds.[11]
Without stopping acquisition, add the stimulus (e.g., anti-CD3 antibody, final concentration 5-10 µg/mL).
Continue acquiring data for another 3-5 minutes to capture the full calcium flux peak and subsequent plateau.
Repeat steps 5-7 for all conditions.
Data Analysis and Interpretation
Kinetic Analysis: The primary data will be a plot of fluorescence intensity over time. For each sample, you will observe a stable baseline, a rapid increase in fluorescence upon stimulation, and then a plateau or slow decay.
Quantification: The magnitude of the calcium response can be quantified by the peak fluorescence intensity or the area under the curve (AUC) after stimulation.
Calculating Inhibition:
Normalize the response of each inhibitor concentration to the stimulated control.
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce the calcium flux by 50%.
Example Data Presentation
Compound
Target
Assay Type
Cell Line
Stimulus
IC₅₀ (nM)
Saracatinib
Lck/Src
Calcium Flux
Jurkat
Anti-CD3
4.5
Compound X
Lck
Calcium Flux
Jurkat
Anti-CD3
12.8
Dasatinib
Multi-kinase
Calcium Flux
Jurkat
Anti-CD3
1.2
Note: Data are illustrative and intended for representational purposes only.
Self-Validating System: Controls and Troubleshooting
A robust assay design includes a comprehensive set of controls to ensure data integrity.
Control
Purpose
Expected Outcome
Troubleshooting if Outcome is Not Met
Unstimulated Cells
Establishes baseline fluorescence.
Low, stable fluorescence signal.
High baseline may indicate unhealthy cells or incomplete dye washing. Check cell viability and wash steps.
Vehicle + Stimulus
Defines the maximum (100%) TCR-mediated response.
A robust and rapid increase in fluorescence.
No response suggests issues with stimulus, cells, or dye loading. Verify stimulus activity and cell health.
Ionomycin
Positive control for calcium flux (TCR-independent).
A very strong, rapid increase in fluorescence, typically higher than anti-CD3.
No response indicates a problem with the dye loading or cell viability.
Known Lck Inhibitor
Positive control for inhibition.
Dose-dependent inhibition of the anti-CD3-induced flux.
No inhibition suggests a problem with the inhibitor stock or that the assay window is too small.
EGTA
Negative control (chelates extracellular Ca²⁺).
Abolishes the sustained phase of the calcium flux.
If the signal is not reduced, it may indicate a primary reliance on internal stores or issues with the EGTA solution.
References
Wikipedia. (n.d.). Tyrosin-protein kinase Lck. Retrieved from [Link]
Gothe, H., et al. (2019). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. MDPI. Retrieved from [Link]
Salmond, R. J., et al. (2017). Lck activation: puzzling the pieces together. PMC - PubMed Central. Retrieved from [Link]
Vaeth, M., & Feske, S. (2018). Calcium signalling in T cells. PMC - NIH. Retrieved from [Link]
Agilent. (2019). Inhibition of T Cell Receptor Signaling-Mediated Calcium Flux in T cells. Agilent. Retrieved from [Link]
Carter, N. M., & Pomerantz, J. L. (2018). Calcineurin inhibitors target Lck activation in graft-versus-host disease. Journal of Clinical Investigation. Retrieved from [Link]
Combadiere, B., et al. (1998). Lck is required for activation-induced T cell death after TCR ligation with partial agonists. The Journal of Immunology. Retrieved from [Link]
ResearchGate. (n.d.). Inhibition of LCK leads to an upregulation of... | Download Scientific Diagram. Retrieved from [Link]
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. Retrieved from [Link]
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
Cytek Biosciences. (2024). Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. YouTube. Retrieved from [Link]
University of California, Davis. (2021). Lecture 4c: T Cell Signaling + Activation. YouTube. Retrieved from [Link]
BMG LABTECH. (2020). Calcium assays: at the centre of biology. BMG LABTECH. Retrieved from [Link]
Lui, K., & Wülfing, C. (2012). How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. PMC - PubMed Central. Retrieved from [Link]
Zhang, Y., et al. (2023). LCK-SafeScreen-Model: An Advanced Ensemble Machine Learning Approach for Estimating the Binding Affinity between Compounds and LCK Target. PMC - PubMed Central. Retrieved from [Link]
Kumar, A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. PMC - PubMed Central. Retrieved from [Link]
ResearchGate. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. Retrieved from [Link]
Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. bioRxiv. Retrieved from [Link]
Rossy, J., et al. (2013). Distinct Mechanisms Regulate Lck Spatial Organization in Activated T Cells. Frontiers in Immunology. Retrieved from [Link]
Korotcov, A., et al. (2023). From Latent Manifolds to Targeted Molecular Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Based Kinase Ligand Design. MDPI. Retrieved from [Link]
FluoroFinder. (2022). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]
Bain, J., et al. (2007). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Retrieved from [Link]
handling and storage requirements for Lck Inhibitor II powder
Introduction: The Critical Role of Lck in T-Cell Signaling and Drug Discovery Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, playing an indispensable role in the in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Lck in T-Cell Signaling and Drug Discovery
Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor tyrosine kinase of the Src family, playing an indispensable role in the initiation of T-cell receptor (TCR) signaling.[1] Upon TCR engagement with an antigen-MHC complex, Lck is recruited and proceeds to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[2] This primary phosphorylation event creates docking sites for another critical kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated by Lck, unleashing a complex downstream signaling cascade that governs T-cell activation, proliferation, differentiation, and cytokine release.[3] Given its pivotal role, Lck represents a significant therapeutic target for modulating the immune response in various contexts, including autoimmune diseases, organ transplant rejection, and certain types of cancer.
Lck Inhibitor II is a potent, cell-permeable, ATP-competitive inhibitor of Lck. Its ability to selectively block the kinase activity of Lck makes it a valuable tool for researchers studying T-cell signaling pathways and for professionals in drug development exploring novel immunomodulatory therapies. Proper handling and storage of Lck Inhibitor II powder are paramount to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide a comprehensive guide for the safe handling, storage, and reconstitution of Lck Inhibitor II powder.
Physicochemical and Storage Information
Sourcing Lck Inhibitor II from a reputable supplier is the first step in ensuring the quality of your starting material. Key physicochemical properties and recommended storage conditions are summarized below.
Property
Value
Source(s)
CAS Number
918870-43-6
Molecular Formula
C₂₄H₂₆N₆O₃
Molecular Weight
446.51 g/mol
Appearance
Light yellow solid
Purity
Typically ≥97% by HPLC
Table 1: Physicochemical Properties of Lck Inhibitor II.
The stability of Lck Inhibitor II is dependent on its physical state (powder vs. solution) and the storage temperature. Adherence to the following storage guidelines is critical to prevent degradation and maintain the compound's inhibitory activity.
Condition
Storage Temperature
Duration
Key Considerations
Source(s)
Powder (Short-term)
+2°C to +8°C
Days to Weeks
Protect from light.
Powder (Long-term)
-20°C
Months to Years
Protect from light; store in a desiccator.
Reconstituted Stock Solution
-20°C
Up to 6 months
Aliquot to avoid repeated freeze-thaw cycles.
Table 2: Recommended Storage Conditions for Lck Inhibitor II.
The causality behind these storage recommendations lies in minimizing chemical degradation. At warmer temperatures, and in the presence of light and moisture, the likelihood of hydrolysis and oxidation of the compound increases. Freezing the powder for long-term storage significantly reduces molecular motion and the rate of these degradative processes. For solutions, aliquoting is a self-validating practice that prevents the repeated temperature fluctuations of freeze-thaw cycles, which can degrade the inhibitor and introduce moisture into the stock solution.
Safety and Handling Precautions
As a potent bioactive small molecule, Lck Inhibitor II requires careful handling to minimize exposure and ensure laboratory safety. While a specific GHS classification may vary between suppliers, it is prudent to handle this compound with a high degree of care.
Core Safety Directives:
Engineering Controls: Always handle Lck Inhibitor II powder in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended to avoid inhalation of the powder. An accessible safety shower and eye wash station should be in the vicinity.
Personal Protective Equipment (PPE):
Eye Protection: Wear safety goggles with side-shields.
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contaminated.
Body Protection: A lab coat or other impervious clothing is required to prevent skin contact.
Hygiene Practices: Avoid breathing dust. Prevent contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
In the event of exposure, follow these first-aid measures:
After Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
After Eye Contact: Rinse opened eyes for several minutes under running water.
After Swallowing: If symptoms persist, consult a doctor.
Experimental Protocols
Protocol 1: Reconstitution of Lck Inhibitor II Powder
This protocol describes the reconstitution of Lck Inhibitor II powder to create a concentrated stock solution, typically in Dimethyl Sulfoxide (DMSO).
Causality of Protocol Choices: DMSO is a highly effective solvent for many organic small molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%). The gentle mixing techniques are designed to ensure complete dissolution without causing mechanical degradation or aerosolization of the compound. Centrifugation ensures that all the powder is at the bottom of the vial before adding the solvent, preventing loss of material.
Caption: Workflow for reconstituting Lck Inhibitor II powder.
Step-by-Step Methodology:
Equilibration: Before opening, allow the vial of Lck Inhibitor II powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can affect its stability and accurate weighing.
Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
Dissolution: Cap the vial tightly and vortex gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolving the compound.
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
Aliquoting and Storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes. Store these aliquots at -20°C, protected from light.
Protocol 2: Preparation of Working Solutions
This protocol outlines the preparation of a diluted working solution from the concentrated DMSO stock for use in aqueous-based biological assays.
Causality of Protocol Choices: Many small molecule inhibitors have limited solubility in aqueous buffers. Preparing serial dilutions in the primary solvent (DMSO) before the final dilution into the aqueous assay medium minimizes the risk of precipitation. The final concentration of DMSO in the assay should be kept low and consistent across all experimental conditions (including vehicle controls) to avoid solvent-induced artifacts.
Caption: Workflow for preparing aqueous working solutions.
Step-by-Step Methodology:
Thaw Stock: Remove one aliquot of the concentrated Lck Inhibitor II DMSO stock solution from the -20°C freezer and thaw it on ice.
Intermediate Dilution (Optional): If a very low final concentration is required, it may be beneficial to perform an intermediate serial dilution in DMSO.
Final Dilution: Pre-warm the final aqueous assay buffer (e.g., cell culture medium, kinase assay buffer) to the appropriate temperature (e.g., 37°C).
Addition and Mixing: While vortexing or swirling the aqueous buffer, add the small volume of the DMSO stock solution to achieve the final desired concentration. This rapid mixing is crucial to prevent the inhibitor from precipitating out of the solution.
Immediate Use: Use the freshly prepared working solution immediately in your experiment. Do not store aqueous solutions of the inhibitor for extended periods, as its stability may be limited.
Mechanism of Action: Lck Signaling Pathway
Lck Inhibitor II functions by competing with ATP for the binding site in the catalytic domain of the Lck kinase. This prevents the transfer of a phosphate group from ATP to Lck's substrates, thereby blocking the downstream signaling cascade.
Caption: Simplified Lck signaling pathway and the point of inhibition.
The regulation of Lck itself is a tightly controlled process. In its inactive state, a C-terminal tyrosine (Tyr505) is phosphorylated, which allows it to fold back and bind to its own SH2 domain. The phosphatase CD45 removes this inhibitory phosphate, priming Lck for activation. Full activation occurs upon autophosphorylation at another tyrosine residue (Tyr394) in the activation loop. Lck Inhibitor II prevents this and subsequent phosphorylation events, effectively halting the entire T-cell activation cascade at one of its earliest checkpoints.
References
Clarke Mosquito Control. (2021, March 3). Material Safety Data Sheet. Retrieved February 4, 2026, from [Link]
DC Chemicals. (n.d.). Lck inhibitor II | CAS 918870-43-6. Retrieved February 4, 2026, from [Link]
Al-Gharabli, S., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1565-1594.
ResearchGate. (n.d.). Signalling pathway of Lck representing its involvement in different pathophysiological conditions. Retrieved February 4, 2026, from [Link]
Salmond, R. J., Filby, A., & Zamoyska, R. (2009). Lck: the master regulator of T-cell activation. Trends in immunology, 30(8), 383-392.
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses. Retrieved February 4, 2026, from [Link]
ResearchGate. (n.d.). Schematic representation of Lck signaling and functions. Retrieved February 4, 2026, from [Link]
Wikipedia. (n.d.). Tyrosin-protein kinase Lck. Retrieved February 4, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved February 4, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. Retrieved February 4, 2026, from [Link]
Bioprocess Online. (2017, May 5). Handling & Processing Of Potent Compounds: A Holistic Approach. Retrieved February 4, 2026, from [Link]
UniProt. (n.d.). Tyrosine-protein kinase Lck - Homo sapiens (Human). Retrieved February 4, 2026, from [Link]
MDPI. (n.d.). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. Retrieved February 4, 2026, from [Link]
stability of Lck Inhibitor II in serum-containing media
Technical Support Center: Lck Inhibitor II Topic: Stability & Potency Optimization in Serum-Containing Media Document ID: TS-LCK2-SERUM-001 Executive Summary Lck Inhibitor II (typically a small molecule aminopyrimidine o...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Lck Inhibitor IITopic: Stability & Potency Optimization in Serum-Containing Media
Document ID: TS-LCK2-SERUM-001
Executive Summary
Lck Inhibitor II (typically a small molecule aminopyrimidine or quinazoline derivative) acts as a potent, reversible inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). While chemically stable in organic solvents (DMSO), its "stability" in serum-containing media is often misunderstood. Users frequently report loss of potency or variability; this is rarely due to chemical degradation (hydrolysis) but rather thermodynamic instability (precipitation) or pharmacokinetic sequestration (protein binding) .
This guide addresses the discrepancy between chemical stability and functional availability in the presence of Fetal Bovine Serum (FBS).
Part 1: The "Serum Shift" Phenomenon
Q: Why does Lck Inhibitor II appear significantly less potent in 10% FBS compared to serum-free media?
A: You are observing the "Serum Shift." This is not chemical degradation.
Lck Inhibitor II is highly hydrophobic. In culture media, serum albumin (BSA/HSA) acts as a "sink," binding the inhibitor and reducing the Free Fraction (
) available to penetrate the cell membrane and inhibit Lck.
Mechanism: Non-covalent binding to hydrophobic pockets in albumin.
Impact: The
can shift by a factor of 10x to 50x depending on serum concentration.
Correction: You must determine the protein-adjusted
Technical Note: Do not compensate by simply adding more drug without validation. High concentrations (>10
M) may induce off-target effects on other Src-family kinases (Src, Lyn, Fyn).
Part 2: Solubility & Precipitation Troubleshooting
Q: I see fine crystals or turbidity when adding the inhibitor to my media. Is the drug degrading?
A: No, it is crashing out of solution (Precipitation).
This occurs due to "Solvent Shock." Lck Inhibitor II is soluble in DMSO but poorly soluble in water. Rapid addition of a high-concentration DMSO stock directly to aqueous media creates a local environment where the drug concentration exceeds its solubility limit before it can disperse.[1]
Troubleshooting Protocol: The "Intermediate Dilution" Method
Do not pipette 10 mM stock directly into 10 mL of media.
Prepare 1000x Stock: Dissolve powder in anhydrous DMSO to 10 mM.
Step-Down Dilution:
Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.
Crucial Step: Perform serial dilutions in DMSO first , not in media.
Final Addition:
Add 1
L of the 1 mM (DMSO) stock to 1 mL of warm media (rapidly vortexing the media during addition).
Final Concentration: 1
M.
Final DMSO: 0.1% (Safe for T-cells).
Part 3: Chemical Stability & Storage
Q: Can I store media containing Lck Inhibitor II at 4°C for use later in the week?
A:No.
While the molecule is chemically stable against hydrolysis for ~48 hours, functional stability declines due to:
Plastic Adsorption: Hydrophobic inhibitors stick to polystyrene tubes and pipette tips over time.
Oxidation: Serum components can facilitate slow oxidative modifications.
Precipitation Nucleation: Micro-precipitates form over 24h at 4°C.
Rule: Always prepare fresh inhibitor-supplemented media immediately before the experiment.
Part 4: Visualizing the Mechanism
Diagram 1: Lck Signaling & Inhibition Point
This pathway illustrates where Lck Inhibitor II acts to block T-Cell Receptor (TCR) signaling.
Caption: Lck Inhibitor II competitively binds the ATP-binding pocket of Lck, preventing phosphorylation of ITAMs on the TCR complex and halting downstream ZAP-70 recruitment.
Diagram 2: Troubleshooting Workflow
Use this logic tree to diagnose "instability" issues.
Caption: Diagnostic logic for distinguishing between solubility failure (precipitation) and bioavailability failure (protein binding).
Part 5: Validated Protocol for Serum Shift Analysis
To accurately use Lck Inhibitor II in 10% FBS, you must empirically determine the shift.
Treat: Add Lck Inhibitor II in a dose-response (e.g., 0, 10, 50, 100, 500, 1000 nM) to both sets. Incubate 1 hour at 37°C.
Stimulate: Add Anti-CD3 (
) for 5 minutes.
Lyse & Blot: Lyse cells immediately on ice. Blot for p-ZAP70 .
Calculate: Plot signal intensity vs. inhibitor concentration.
Result: The curve for Set B will be shifted to the right. The ratio of
is your Serum Shift Factor . Use this factor to adjust dosing in future experiments.
References
Selleck Chemicals. Lck Inhibitor Datasheet & Stability. Retrieved from
MedChemExpress. Lck Inhibitor Product Information & Solubility. Retrieved from
Joseph, R. et al. (2020). Small-Molecule Inhibitors: Disrupting enzyme fluidity.[5] eLife. Retrieved from
BenchChem. Technical Support: Preventing Compound Precipitation in Cell Culture Media. Retrieved from
Muller, P.Y.[6] & Milton, M.N. (2012). The determination and interpretation of the therapeutic index in drug discovery. Nature Reviews Drug Discovery. (Contextual grounding on protein binding shifts).
overcoming Lck Inhibitor II resistance in cancer cell lines
Technical Support for Compound: 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine CAS: 213743-31-8 | Target: Lck (Lymphocyte-specific protein tyrosine kinase)[1] Welcome to the Technical Support Cent...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support for Compound: 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine
CAS: 213743-31-8 | Target: Lck (Lymphocyte-specific protein tyrosine kinase)[1]
Welcome to the Technical Support Center.
I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your T-ALL or lymphoma cell lines are showing diminished sensitivity to Lck Inhibitor II, or you are observing paradoxical signaling data.[2] This guide treats your experimental setup as a system to be debugged—isolating variables from chemical stability to genomic evolution.
Module 1: Diagnostic Troubleshooting (Is it Real Resistance?)
Before assuming genomic resistance, we must rule out compound-specific failure modes.[2] Lck Inhibitor II is a hydrophobic pyrrolopyrimidine; physical chemistry often mimics biological resistance.[2]
Q: My IC50 curves are shifting rightward over time. Is the cell line drifting?
A: First, validate your delivery vehicle.
Lck Inhibitor II is prone to precipitation in aqueous media if the DMSO concentration is too low during the intermediate dilution step.
The "Crash-Out" Effect: If you spike 100% DMSO stock directly into media, the compound may micro-precipitate, reducing the effective concentration.[2]
Protocol Fix: Perform a serial dilution in 100% DMSO first, then dilute 1:1000 into media to ensure the final DMSO concentration is constant (e.g., 0.1%) across all dose points.
Q: The drug works in kinase assays but fails in live cells.[2] Why?
A: This suggests an ATP-competition issue or efflux.
Lck Inhibitor II is ATP-competitive. If your cell line has upregulated metabolic activity (high intracellular ATP), the inhibitor’s potency (
Diagnostic Step: Perform the "Verapamil Challenge." [2]
Co-treat cells with Lck Inhibitor II (at IC50) + Verapamil (5-10 µM).
Result: If sensitivity is restored, your cells are expressing ABCB1/P-gp efflux pumps, not intrinsic kinase resistance.[2]
Module 2: Mechanistic Troubleshooting (The "Why")
If the compound chemistry is solid, the resistance is biological.[2] We must distinguish between Target Modification and Bypass Signaling .
Q: I see high p-Lck signal on Western Blot despite treatment. Is the drug inactive?
A: You are likely probing the wrong tyrosine residue.[2]
Lck regulation relies on two critical sites:
Tyr-394 (Activation Loop): Auto-phosphorylation site.[3] Required for activity.
Tyr-505 (C-terminal): Inhibitory site phosphorylated by Csk.[3]
The Trap: Lck Inhibitor II stabilizes the inactive conformation.[2][4] This can actually protect Tyr-505 from dephosphorylation by CD45.
The Fix: You must probe for p-Tyr-394 . If p-Tyr-505 is high but p-Tyr-394 is low, the inhibitor is working, and the cell is surviving via a bypass mechanism.
Q: Lck is effectively inhibited (p-Y394 low), but cells are still proliferating.[2] How?
A: This is "Bypass Signaling."
In T-cell acute lymphoblastic leukemia (T-ALL), chronic Lck inhibition forces the cell to upregulate related Src Family Kinases (SFKs) like Fyn or Lyn , or activate downstream nodes (PI3K/Akt) independently.
Visualizing the Bypass Mechanism:
Figure 1: Mechanism of Resistance.[2][5][6][7] When Lck is blocked, cancer cells often upregulate Fyn or Lyn to maintain PI3K/Akt signaling, rendering the Lck inhibitor ineffective as a monotherapy.[2]
Use this protocol to confirm if resistance is due to a "Gatekeeper Mutation" (preventing drug binding) or "Bypass" (drug binds, but doesn't kill).
Harvest Cells:
cells/condition.
Treatment: Treat with Lck Inhibitor II (1 µM) for 1 hour.
Stimulation: Stimulate with anti-CD3/CD28 (5 min) to drive Lck phosphorylation.[2]
Fix/Perm: Methanol permeabilization (essential for nuclear phospho-epitopes).
Stain:
Channel A: p-Lck (Y394)
Channel B: p-ERK1/2 (Downstream readout)
Analysis:
Scenario A (Gatekeeper Mutation): p-Lck remains HIGH . The drug cannot bind.[2]
Scenario B (Bypass): p-Lck is LOW , but p-ERK is HIGH . The signal is routing around Lck.[2]
Decision Tree for Troubleshooting
Figure 2: Diagnostic Workflow. Follow this logic path to isolate the root cause of resistance before altering your drug screening pipeline.
References
Sigma-Aldrich. 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine Product Information. (Lck Inhibitor II specific properties and solubility).
Cayman Chemical. Lck Inhibitor - CAS 213743-31-8. (Kinase selectivity profile: Lck IC50 <1 nM vs Src 70 nM).[1][2]
SelleckChem. Lck Inhibitors and T-cell Signaling. (Overview of Lck role in T-ALL and inhibitor classes).
National Institutes of Health (PMC). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy.[2] (Detailed review of gatekeeper mutations and bypass signaling in SFKs).
Frontiers in Oncology. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors.[2] (Discusses combination strategies involving kinase inhibitors).
Technical Support Center: Solvent Compatibility for Lck Inhibitor II
Product: Lck Inhibitor II CAS Number: 918870-43-6 Chemical Class: Tri-substituted pyrimidine Primary Application: Microplate-based Kinase Assays (Enzymatic & Cell-Based)[1] Introduction: The Solubility Paradox As a Senio...
Author: BenchChem Technical Support Team. Date: February 2026
Product: Lck Inhibitor II
CAS Number: 918870-43-6
Chemical Class: Tri-substituted pyrimidine
Primary Application: Microplate-based Kinase Assays (Enzymatic & Cell-Based)[1]
Introduction: The Solubility Paradox
As a Senior Application Scientist, I frequently encounter a specific frustration with Lck Inhibitor II: potency vs. solubility . While this compound is a highly selective, ATP-competitive inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), its hydrophobic nature makes it prone to "crashing out" (precipitating) when introduced to aqueous assay buffers.[1]
This guide moves beyond basic datasheets to provide a self-validating system for solvent handling. The goal is to ensure that the inhibition you measure is due to molecular binding, not colloidal aggregation or precipitation artifacts.
Module 1: Chemical Profile & Solvent Limits
Lck Inhibitor II is practically insoluble in water.[1] Attempting to dissolve it directly in buffer will result in a suspension, not a solution, leading to erratic microplate readings.
Solubility Data Table
Solvent
Solubility Limit
Status
Application Note
DMSO (Anhydrous)
~25 mg/mL (56 mM)
Recommended
Ideal for stock solutions.[1] Hygroscopic; store under inert gas if possible.[1]
Ethanol (100%)
~10 mg/mL (22 mM)
Alternative
Volatile.[1] Evaporation in microplates causes "edge effects" and concentration shifts.
Water / PBS
< 0.1 mg/mL
Incompatible
Do not dilute stock directly into >99% water without an intermediate step.[1]
Assay Buffer (1% DMSO)
~10-50 µM
Conditional
Metastable.[1] Requires rapid mixing and immediate use.[1]
Critical Warning: The "Crash-Out" Zone
Most experimental failures occur during the transfer step —moving from a 100% DMSO stock directly into a low-volume aqueous well.[1] The rapid change in polarity causes the hydrophobic inhibitor to aggregate before it can disperse.
Module 2: The "Intermediate Plate" Protocol
To prevent precipitation, you must avoid "shocking" the compound with a sudden 100%
1% solvent shift. We utilize an Intermediate Dilution (Step-Down) method.[1] This is the industry gold standard for hydrophobic kinase inhibitors.
Step-by-Step Workflow
Master Stock: Dissolve Lck Inhibitor II in anhydrous DMSO to 10 mM .
DMSO Serial Plate (Polypropylene): Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO .[1]
Why? This ensures accurate pipetting.[1] Surface tension in 100% DMSO is different from water; mixing is more reliable.
Intermediate Plate (Step-Down): Transfer a small volume (e.g., 2 µL) from the DMSO Serial Plate into an intermediate plate containing buffer (e.g., 48 µL).
Result: 4% DMSO concentration.[1] The inhibitor is now at 25x the final assay concentration.
Action: Mix immediately.
Assay Plate (Final): Transfer a volume (e.g., 2 µL) from the Intermediate Plate to your Assay Plate (e.g., 48 µL reaction mix).
Final Result: 0.16% DMSO.[1] The inhibitor stays in solution because it was already pre-dispersed.
Visualizing the Step-Down Logic
Caption: The "Step-Down" method gradually acclimates the hydrophobic inhibitor to the aqueous environment, preventing the formation of micro-precipitates that cause false inhibition.
Module 3: Assay Interference & DMSO Tolerance
Lck is a kinase, and kinases are sensitive to organic solvents which can induce protein unfolding or compete with ATP.
DMSO Tolerance Limits for Lck
< 0.5% DMSO:Safe Zone. Negligible effect on Lck enzymatic activity.[1]
0.5% - 1.0% DMSO:Caution Zone. Acceptable if normalized against a vehicle control containing the exact same % DMSO.[1]
> 1.0% DMSO:Danger Zone. Significant risk of enzyme inhibition or denaturation, leading to false positives (the solvent inhibits the kinase, not the drug).
The "Vehicle Control" Rule
In your microplate layout, you must include Vehicle Control Wells .
Formula: If your highest inhibitor concentration well has 0.5% DMSO, your "No Inhibitor" (Max Activity) control must also have 0.5% DMSO.[1]
Why: This subtracts the baseline inhibition caused by the solvent itself.
Module 4: Plasticware Compatibility
The physical material of your microplate matters significantly for Lck Inhibitor II due to its lipophilicity.
Plate Type
Material
Compatibility
Recommendation
Storage / Dilution
Polypropylene (PP)
High
Mandatory for stock preparation.[1] PP is chemically inert and has low binding affinity for hydrophobic drugs.
Assay (Enzymatic)
Polystyrene (PS)
Low to Medium
Hydrophobic drugs stick to PS.[1] Use Non-Binding Surface (NBS) coated plates to prevent drug loss to the plastic walls.
Assay (Cell-Based)
Tissue Culture Treated
Variable
Cells may uptake the drug, but plastic binding is still a risk.[1] Ensure rapid addition after dilution.
Troubleshooting FAQs
Q1: My IC50 curve is flat or shows "noisy" data points at high concentrations. Why?A: This is the hallmark of precipitation . At high concentrations, the inhibitor has crashed out of solution. The "solid" compound cannot bind the enzyme, so inhibition plateaus or fluctuates randomly.
Fix: Switch to the "Intermediate Plate" protocol (Module 2).[1] Verify the solution is clear before adding to the assay plate.
Q2: Can I use acoustic dispensing (e.g., Echo) for this inhibitor?A: Yes, acoustic dispensing is excellent because it shoots nanoliters of 100% DMSO stock directly into the buffer, providing ultra-fast mixing.
Caveat: Ensure the destination well contains buffer and is centrifuged/shaken immediately after dispensing to prevent a "film" of drug forming on the liquid surface.
Q3: I froze my stock solution at -20°C, and now there are crystals. What do I do?A: DMSO freezes at 19°C. Upon thawing, the inhibitor may crystallize.
Fix: Vortex vigorously and warm the vial to 37°C for 5 minutes. Ensure the solution is completely clear before use. Never pipette from a cloudy suspension.[1]
Q4: Why does my optical density (OD) increase in the inhibitor wells?A: If you are using an absorbance readout, the inhibitor precipitate acts like a cloudy suspension, scattering light and artificially increasing the OD. This can mask the actual enzymatic decrease in signal.
References
Santa Cruz Biotechnology. Lck Inhibitor II (CAS 918870-43-6) Product Datasheet.[1][2]Link[1]
Thermo Fisher Scientific. Kinase Assay Validation Packet: Optimization of LanthaScreen for LCK.Link
National Center for Biotechnology Information (NCBI). Assay Guidance Manual: DMSO Tolerance and Serial Dilution Protocols.[1]Link[1]
PubChem. Compound Summary: Lck Inhibitor II (Pyrimidine derivatives).[1]Link[1]
Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays.Link
Comparative Guide to Lck Inhibition: A Head-to-Head Analysis of Lck Inhibitor II and Dasatinib Potency
For researchers investigating T-cell mediated immunity, autoimmune disorders, or transplant rejection, the Lymphocyte-specific protein tyrosine kinase (Lck) stands out as a pivotal therapeutic target.[1] Lck is a 56 kDa...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers investigating T-cell mediated immunity, autoimmune disorders, or transplant rejection, the Lymphocyte-specific protein tyrosine kinase (Lck) stands out as a pivotal therapeutic target.[1] Lck is a 56 kDa non-receptor Src family kinase (SFK) that plays an indispensable role in initiating the T-cell receptor (TCR) signaling cascade, a cornerstone of adaptive immunity.[2][3] Its inhibition can effectively abrogate T-cell activation, proliferation, and effector functions.
This guide provides an in-depth, objective comparison of two widely utilized Lck-targeting compounds: the research-focused "Lck Inhibitor II" and the clinically approved multi-kinase inhibitor, Dasatinib. We will dissect their respective potencies, selectivity profiles, and mechanisms of action, supported by experimental data and protocols to empower researchers in making informed decisions for their experimental designs.
The Crossroads of Inhibition: Mechanism and Selectivity
The fundamental difference between Lck Inhibitor II and Dasatinib lies not just in their potency but, more critically, in their target selectivity. This distinction dictates their appropriate experimental applications.
Lck Inhibitor II: This compound is a tri-substituted pyrimidine that acts as a cell-permeable, ATP-competitive inhibitor.[4] Its inhibitory profile is relatively focused on the Src family kinases. While potent against Lck, it also demonstrates significant activity against other SFK members like Lyn and Src.[5][6] However, it shows substantially less activity against other kinase families, making it a useful tool for probing the roles of SFKs with a degree of specificity.[5]
Dasatinib: Originally developed as a second-generation inhibitor of the BCR-ABL fusion protein for treating chronic myeloid leukemia (CML), Dasatinib is a powerful, broad-spectrum kinase inhibitor.[7][8][9] It potently inhibits not only Lck and other Src family kinases but also c-Kit, PDGFRα/β, and Ephrin receptors, among others.[10][11] Dasatinib binds with high affinity to the active conformation of the kinase domain.[11] Its utility as an immunomodulatory agent stems from its profound inhibition of Lck at picomolar concentrations, but its observed cellular effects are the composite result of inhibiting multiple signaling nodes simultaneously.[10][12]
The promiscuity of Dasatinib is a critical experimental consideration. While it is an exceptionally potent T-cell inhibitor, attributing its effects solely to Lck inhibition is a common pitfall.[13][14]
Quantitative Potency: A Tale of Two Inhibitors
Potency is best understood through two lenses: biochemical potency, measured in cell-free enzymatic assays, and cellular potency, which reflects the compound's efficacy in a complex biological system.
The half-maximal inhibitory concentration (IC₅₀) in a cell-free system provides the most direct measure of a compound's ability to inhibit its target enzyme.
Data compiled from multiple sources and may vary based on assay conditions.
Analysis:
From a purely biochemical standpoint, Dasatinib exhibits higher potency against Lck, often reaching the sub-nanomolar or low single-digit nanomolar range.[10] Lck Inhibitor II is also highly potent, with an IC₅₀ of 7 nM.[5][6] The key differentiator in this dataset is the breadth of targets. Dasatinib inhibits Src and Lyn with similar or greater potency than Lck, whereas Lck Inhibitor II shows a modest preference for Lck over Src (6-fold) and Lyn (3-fold).[5][6]
Cellular assays measure the functional consequences of kinase inhibition, such as the suppression of T-cell proliferation or cytokine production.
Analysis:
The difference in potency is magnified in cellular systems. Dasatinib inhibits T-cell proliferation with an IC₅₀ value nearly 200-fold lower than that of Lck Inhibitor II.[5][10] This dramatic difference underscores Dasatinib's multi-target nature. By inhibiting Lck, Src, ZAP-70, and other downstream kinases, it effectively shuts down multiple parallel and redundant signaling pathways required for full T-cell activation, leading to profound functional suppression. Lck Inhibitor II's effects are more constrained to the immediate downstream consequences of Lck and closely related SFK inhibition.
Visualizing the Molecular Battleground
To appreciate the context of this inhibition, it is essential to visualize the Lck signaling pathway and the experimental workflows used to measure inhibitor potency.
Caption: TCR engagement recruits Lck, which phosphorylates ITAMs and ZAP-70 to initiate downstream signaling.
Caption: A generalized workflow for determining inhibitor IC₅₀ values in a cell-free biochemical assay.
Experimental Protocols: A Foundation for Reliable Data
The trustworthiness of any potency comparison hinges on robust and well-controlled experimental design. The following protocols provide a self-validating framework for assessing inhibitor potency.
This method offers high sensitivity and allows for the clear differentiation between substrate phosphorylation and kinase autophosphorylation.[17]
Causality and Rationale:
ATP Concentration: Using an ATP concentration at or near the Michaelis-Menten constant (Kₘ) for Lck is critical. For ATP-competitive inhibitors, a high ATP concentration will artificially increase the apparent IC₅₀, as more inhibitor is required to compete with the substrate.[17]
Linear Range: The assay must be conducted within the linear range of the enzyme reaction (initial velocity region) to ensure that the measured inhibition is not confounded by substrate depletion or product inhibition.
Enzyme Concentration: The kinase concentration should be as low as possible while maintaining a good signal-to-noise ratio. The IC₅₀ value cannot be accurately determined if it is below half the enzyme concentration used in the assay.[17]
Step-by-Step Methodology:
Reagent Preparation:
Kinase Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mM EDTA.
Enzyme: Dilute recombinant active Lck kinase in kinase buffer to a working concentration of 2 nM.
Substrate: Prepare a 200 µM solution of a suitable peptide substrate (e.g., Lck-tide) in kinase buffer.
ATP Mix: Prepare a 100 µM ATP solution containing [γ-³²P]ATP.
Inhibitors: Perform a serial dilution of Lck Inhibitor II and Dasatinib in DMSO, followed by a final dilution in kinase buffer. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
Assay Plate Setup (384-well):
Add 5 µL of inhibitor dilution or vehicle (DMSO control) to each well.
Add 10 µL of the Lck enzyme solution to each well and mix.
Add 10 µL of the peptide substrate solution to each well.
Pre-incubate the plate at 30°C for 10 minutes.
Reaction Initiation and Termination:
Initiate the reaction by adding 5 µL of the ATP mix to each well.
Incubate at 30°C for a predetermined time within the linear range (e.g., 20 minutes).
Stop the reaction by adding 25 µL of 3% phosphoric acid.
Signal Detection:
Transfer the reaction mixture onto a phosphocellulose filter plate.
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This assay measures the ability of an inhibitor to prevent cell division following TCR stimulation, a key functional outcome of T-cell activation.
Causality and Rationale:
Stimulation: Using anti-CD3 (OKT3) and anti-CD28 antibodies mimics the primary and co-stimulatory signals required for robust T-cell activation in vivo.
CFSE Dye: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, resulting in a halving of fluorescence intensity that can be quantified by flow cytometry.
Step-by-Step Methodology:
Cell Preparation:
Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
Resuspend PBMCs at 1x10⁷ cells/mL in PBS.
CFSE Labeling:
Add an equal volume of 2 µM CFSE solution (final concentration 1 µM) and incubate at 37°C for 10 minutes.
Quench the labeling by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
Wash the cells twice with complete RPMI medium.
Cell Plating and Treatment:
Resuspend the CFSE-labeled cells at 2x10⁶ cells/mL in complete RPMI medium.
Plate 100 µL of cells (2x10⁵ cells) per well in a 96-well U-bottom plate.
Add 50 µL of inhibitor dilutions (Lck Inhibitor II or Dasatinib) prepared in complete RPMI.
T-Cell Stimulation:
Add 50 µL of stimulation cocktail containing anti-CD3 (final concentration 100 ng/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies.
Include unstimulated (cells only) and stimulated (no inhibitor) controls.
Incubation and Analysis:
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
Harvest the cells and analyze by flow cytometry.
Gate on the lymphocyte population and measure the CFSE fluorescence. Proliferation is indicated by the appearance of peaks with reduced fluorescence intensity compared to the non-proliferating (unstimulated) control.
Data Analysis:
Quantify the percentage of cells that have undergone at least one division.
Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the stimulated control.
Determine the IC₅₀ value as described in the biochemical assay protocol.
Conclusion and Recommendations for Researchers
Both Lck Inhibitor II and Dasatinib are potent inhibitors of Lck kinase activity, but their utility in research is defined by their profoundly different selectivity profiles.
Dasatinib is the superior choice for achieving maximal, broad-spectrum inhibition of T-cell function. Its picomolar Lck inhibition, combined with its activity against numerous other kinases, makes it a powerful tool for inducing immunosuppression.[10] However, researchers must exercise caution in attributing its effects solely to Lck, as the observed phenotype is a result of multi-pathway blockade.
Lck Inhibitor II serves as a more selective tool compound. While less potent in cellular assays than Dasatinib, its relatively constrained activity towards the Src family of kinases makes it more suitable for experiments designed to specifically interrogate the role of Lck (and closely related SFKs) in a given biological process.[5]
Ultimately, the choice of inhibitor should be guided by the experimental question. For dissecting the specific contributions of Lck, a more selective compound like Lck Inhibitor II is preferable. For achieving potent and comprehensive functional blockade of T-cell activity, Dasatinib is an exceptionally effective, albeit less specific, tool.
References
Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. (2022-04-28). Taylor & Francis Online. [Link]
Src/lck inhibitor dasatinib reversibly switches off cytokine release and T cell cytotoxicity following stimulation with T cell bispecific antibodies. (2021-07-29). Journal for ImmunoTherapy of Cancer. [Link]
Dasatinib Achieves Higher Response Rate Than Imatinib in CML. (2012-09-06). CancerNetwork. [Link]
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. (2021-07-07). National Center for Biotechnology Information (PMC). [Link]
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. National Center for Biotechnology Information (PMC). [Link]
Lck is a key target of imatinib and dasatinib in T-cell activation. (2008). ResearchGate. [Link]
Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. (2021-03-19). bioRxiv. [Link]
What is the mechanism of Dasatinib? (2024-07-17). Patsnap Synapse. [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). National Center for Biotechnology Information (PMC). [Link]
Dasatinib in chronic myeloid leukemia: a review. National Center for Biotechnology Information (PMC). [Link]
How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism. (2012-06-18). Frontiers in Immunology. [Link]
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood Journal (ASH Publications). [Link]
In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
Signalling pathway of Lck representing its involvement in different pathophysiological conditions. ResearchGate. [Link]
Pathway of LCK Tyrosine Kinase and mTOR Signaling in Children with T-Cell Acute Lymphoblastic Leukemia. (2022). Taylor & Francis Online. [Link]
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. National Center for Biotechnology Information (PMC). [Link]
In vitro kinase assay. (2024-05-31). protocols.io. [Link]
A Researcher's Guide: Validating Lck Inhibition via Genetic Knockdown vs. Pharmacological Inhibition
For researchers in immunology, oncology, and drug development, dissecting the roles of key signaling proteins is paramount. Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa protein encoded by the LCK gene, is...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in immunology, oncology, and drug development, dissecting the roles of key signaling proteins is paramount. Lymphocyte-specific protein tyrosine kinase (Lck), a 56 kDa protein encoded by the LCK gene, is a critical enzyme in T-cell activation and a high-value target for therapeutic intervention.[1][2][3] When T-cells are activated by antigens, Lck is one of the first kinases to respond, initiating a signaling cascade essential for a robust immune response.[3] Consequently, inhibiting Lck is a powerful strategy to modulate T-cell activity for experimental or therapeutic purposes.
This guide provides an in-depth comparison of the two primary methods for inhibiting Lck function: genetic knockdown using small interfering RNA (siRNA) and pharmacological blockade with small molecule inhibitors, specifically focusing on Lck Inhibitor II. We will explore the causality behind the experimental choices, provide self-validating protocols, and offer guidance on selecting the most appropriate technique for your research objectives.
The Central Role of Lck in T-Cell Signaling
Upon T-cell receptor (TCR) engagement, Lck phosphorylates key tyrosine residues on the TCR and its associated proteins, which in turn recruits and activates another kinase, ZAP-70.[3][4] Activated ZAP-70 then phosphorylates downstream adaptors like LAT and SLP76, propagating the signal to activate pathways such as the ERK/MAPK cascade and calcium mobilization.[4][5] This intricate signaling network governs T-cell differentiation, proliferation, and cytokine production. Understanding this pathway is crucial for interpreting the results of any Lck inhibition experiment.
Caption: Simplified Lck signaling cascade upon T-cell receptor (TCR) activation.
Method 1: Genetic Inhibition via Lck Knockdown
Genetic knockdown, typically using siRNA, offers a highly specific method to reduce the expression of a target protein. The mechanism involves introducing a short, double-stranded RNA molecule that is complementary to the Lck mRNA. This guides the RNA-induced silencing complex (RISC) to degrade the Lck mRNA, thereby preventing its translation into protein.[6][7]
Core Principle: Validating the Absence of Protein
The primary goal of a knockdown experiment is to demonstrate a significant reduction in the target protein. The most direct and universally accepted method for this is Western blotting .[6][8][9] While RT-qPCR can confirm a reduction in mRNA, it is not a substitute for protein-level validation, as transcript levels do not always perfectly correlate with functional protein levels.[9]
Self-Validating Experimental Workflow for Lck siRNA Knockdown
Caption: Experimental workflow for validating Lck knockdown.
Detailed Protocol: siRNA Transfection of Jurkat Cells
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly.
Cell Seeding : The day before transfection, seed 2-4 x 10^5 Jurkat cells per well in 2 mL of complete RPMI medium. Cells should be 30-50% confluent at the time of transfection.[10]
siRNA Complex Preparation :
Tube A : Dilute 5 µL of 10 µM Lck-targeting siRNA (or scrambled negative control siRNA) in 250 µL of serum-free medium (e.g., Opti-MEM®).
Tube B : Dilute 5 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of serum-free medium.
Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.[11][12]
Transfection : Add the 500 µL siRNA-lipid complex dropwise to the well containing Jurkat cells. Gently rock the plate to ensure even distribution.
Incubation : Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
Validation :
Harvest cells and prepare whole-cell lysates.
Perform Western blot analysis using a validated primary antibody against total Lck.
Probe the same membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Crucial Controls : A robust experiment must include a non-transfected control and a negative control transfected with a scrambled, non-targeting siRNA to control for non-specific effects of the transfection process itself.[8][13]
Mitigating Off-Target Effects
A significant concern with siRNA is the potential for off-target effects, where the siRNA silences unintended genes through miRNA-like activity.[7][14] Strategies to mitigate this include:
siRNA Pooling : Using a pool of multiple siRNAs at a lower overall concentration can reduce off-target effects while maintaining on-target efficacy.[7][14]
Chemical Modifications : Modified siRNAs can be designed to reduce sense strand uptake into the RISC complex, minimizing off-target binding.[15][16]
Method 2: Pharmacological Inhibition with Lck Inhibitor II
Small molecule inhibitors provide a rapid, dose-dependent, and often reversible means of blocking protein function. Lck Inhibitor II (7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) is a potent ATP-competitive inhibitor. It binds to the kinase domain, preventing the phosphorylation of Lck's substrates.[3]
Core Principle: Validating the Inhibition of Activity
Unlike knockdown, which removes the protein, an inhibitor blocks its function. Therefore, validation must focus on demonstrating a loss of Lck's catalytic activity. This is best achieved by measuring the phosphorylation status of a direct downstream target, such as ZAP-70 at Tyr319 , via Western blotting.[17] Simply measuring total Lck levels is insufficient and irrelevant for this method.
Self-Validating Experimental Workflow for Lck Inhibitor II Treatment
Caption: Experimental workflow for validating Lck pharmacological inhibition.
Detailed Protocol: Lck Inhibition and Validation
Dose-Response Determination (Crucial First Step) : Before the main experiment, perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the response) for your specific cell type and assay.[18] This ensures you use a concentration that is both effective and minimally toxic.
Cell Treatment :
Seed Jurkat cells as described previously.
Pre-incubate cells with the determined concentration of Lck Inhibitor II for 1-2 hours.
Crucial Controls : Always include a vehicle-only control (e.g., DMSO) at the same final concentration as the inhibitor-treated sample. This accounts for any effects of the solvent on the cells.
Cell Stimulation :
Activate the T-cell signaling cascade by stimulating the cells (e.g., with anti-CD3 and anti-CD28 antibodies) for a short duration (typically 2-10 minutes).
Lysis and Validation :
Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.[19]
Perform Western blot analysis using a primary antibody specific for phosphorylated ZAP-70 (pY319).
To confirm that changes in phosphorylation are not due to changes in protein levels, strip and re-probe the membrane for total ZAP-70 and a loading control.[19]
Understanding Inhibitor Specificity
While potent, few kinase inhibitors are entirely specific. Lck Inhibitor II may have off-target effects on other Src family kinases like Fyn or Src itself.[20] It is essential to acknowledge this limitation. If a phenotype could be plausibly caused by inhibiting another kinase, results should be confirmed using a structurally different Lck inhibitor or with a genetic knockdown approach.
Head-to-Head Comparison: Knockdown vs. Inhibitor
Choosing the right method depends entirely on the experimental question. Neither method is universally superior; they are complementary tools with distinct advantages and disadvantages.
Feature
Lck Knockdown (siRNA)
Lck Inhibitor II
Causality & Rationale
Mechanism
Degrades Lck mRNA, preventing protein synthesis.
Competitively binds to the ATP pocket, blocking kinase activity.
Knockdown removes the entire protein scaffold, while inhibitors only block the catalytic function.
Time Course
Slow onset (48-72 hours).
Rapid onset (minutes to hours).
siRNA requires time for existing protein to be degraded. Inhibitors act almost immediately upon cell entry.
Reversibility
Essentially irreversible in the short term.
Reversible upon washout (depending on binding kinetics).
This makes inhibitors ideal for studying acute signaling events.
Primary Validation
Western Blot for Total Lck Protein .
Western Blot for Phospho-Substrate (p-ZAP-70) .
The validation method MUST match the mechanism of action.
Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]
Al-hussain, S. A., et al. (2021). New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights. PubMed Central. [Link]
MDPI. (n.d.). Lck Function and Modulation: Immune Cytotoxic Response and Tumor Treatment More Than a Simple Event. [Link]
MDPI. (n.d.). From Latent Manifolds to Targeted Molecular Probes: An Interpretable, Kinome-Scale Generative Machine Learning Framework for Family-Based Kinase Ligand Design. [Link]
PubMed Central. (n.d.). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. [Link]
Lovatt, M., et al. (n.d.). Lck Regulates the Threshold of Activation in Primary T Cells, While both Lck and Fyn Contribute to the Magnitude of the Extracellular Signal-Related Kinase Response. PubMed Central. [Link]
Cohen, P. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. PubMed Central. [Link]
NIH. (n.d.). siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects. [Link]
Broussard, C., et al. (n.d.). Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT. PubMed Central. [Link]
PubMed Central. (n.d.). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. [Link]
ResearchGate. (2024). Reliable transfection method for Jurkat cells?[Link]
ResearchGate. (2025). LcK Inhibitors and its analogues: A Review. [Link]
Eclipsebio. (n.d.). Methods for reducing siRNA off-target binding. [Link]
Am J Transl Res. (2019). Western blotting was used to detect ZAP-70 molecule from γδΤ cells in peripheral blood. [Link]
Crossfire Oncology. (n.d.). LCK inhibition downregulates YAP activity and is therapeutic in patient-derived models of cholangiocarcinoma. [Link]
Frontiers. (2022). Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells. [Link]
ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. [Link]
MDPI. (n.d.). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. [Link]
PubMed. (n.d.). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. [Link]
Bio-Synthesis Inc. (2023). Off Target Effects in small interfering RNA or siRNA. [Link]
PubMed Central. (n.d.). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?[Link]
Utrecht University Student Theses Repository. (n.d.). Off-Target Effects integration in Machine Learning Models for siRNAs 1 Prediction: Current Practices and Limitations. [Link]
PubMed Central. (n.d.). Beyond TCR Signaling: Emerging Functions of Lck in Cancer and Immunotherapy. [Link]
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
PubMed Central. (n.d.). Selectivity and therapeutic inhibition of kinases: to be or not to be?[Link]
PubMed Central. (n.d.). Evaluation and control of miRNA-like off-target repression for RNA interference. [Link]
ResearchGate. (2018). Do Knockout & small molecule inhibition give similar effects?[Link]
Technical Comparison: Lck Inhibitor II vs. Broad-Spectrum Src Inhibitors
Content Type: Publish Comparison Guide Subject: Lck Inhibitor II (CAS 918870-43-6) vs. PP2 / Dasatinib Audience: Senior Researchers, Immunologists, and Drug Discovery Scientists Executive Summary: The "Src Family Trap" i...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Subject: Lck Inhibitor II (CAS 918870-43-6) vs. PP2 / Dasatinib
Audience: Senior Researchers, Immunologists, and Drug Discovery Scientists
Executive Summary: The "Src Family Trap" in T-Cell Research
In the dissection of T-cell receptor (TCR) signaling, the redundancy of Src Family Kinases (SFKs) presents a formidable barrier. For decades, PP2 has been the "go-to" inhibitor for Lck (Lymphocyte-specific protein tyrosine kinase). However, modern proteomic profiling reveals that PP2 is a "dirty" inhibitor, suppressing not only Lck but also Fyn, Hck, and critical off-targets like p38 MAPK and EGFR.
Lck Inhibitor II (7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) represents a second-generation pyrrolopyrimidine scaffold designed to solve this specificity crisis. Unlike the pyrazolopyrimidine-based PP2, Lck Inhibitor II maintains high affinity for Lck (
nM) while sparing downstream effectors like p38 and providing a cleaner kinome profile against non-SFK targets.
This guide details the mechanistic advantages of Lck Inhibitor II, supported by comparative
data and a validated protocol for its use in TCR signaling assays.
Mechanistic Profile & Chemical Biology[1]
The Structural Shift: Pyrazolopyrimidine vs. Pyrrolopyrimidine
The core difference lies in the scaffold. PP2 utilizes a pyrazolopyrimidine core, which fits promiscuously into the ATP-binding pocket of most SFKs and several unrelated kinases. Lck Inhibitor II utilizes a pyrrolo[2,3-d]pyrimidine core.[1][2][3] This structural modification, combined with the 7-cyclopentyl group, optimizes van der Waals interactions within the Lck hydrophobic pocket (specifically the gatekeeper residue region), enhancing selectivity over non-SFK kinases.
Quantitative Comparison:
and Selectivity Data
The following table synthesizes inhibition constants (
) from cell-free kinase assays. Note the critical distinction in p38 MAPK and EGFR inhibition.
Lck Inhibitor II offers a modest window (3x) against Lyn; PP2 does not.
c-Src
42–70 nM
~5 nM
Critical: Lck Inhibitor II is ~6–10x more selective for Lck over c-Src.
p38 MAPK
> 10,000 nM
~1,000 nM
Major Advantage: PP2 can confound stress-signaling data; Lck Inh. II does not.
EGFR
Inactive
480 nM
PP2 interferes with growth factor signaling; Lck Inh. II is clean.
Syk
200 nM
Inactive
Lck Inhibitor II has some Syk activity; requires titration control.
Key Insight: While Lck Inhibitor II is not perfectly selective within the Src family (it still hits Lyn/Src at higher doses), its primary advantage is the exclusion of off-target pathways (MAPK, EGFR) that are often co-activated during T-cell stimulation.
Impact on Experimental Outcomes
The False Negative Risk with PP2
In T-cell activation studies, researchers often measure downstream phosphorylation of ERK or p38 to assess TCR engagement.
Scenario: You treat T-cells with PP2 to test if Lck is required for p38 activation.
Result: p38 phosphorylation is blocked.
Reality: PP2 likely inhibited p38 directly (off-target effect), leading to a false positive connection or a false negative for alternative pathways.
The Lck Inhibitor II Advantage
Using Lck Inhibitor II at 10–50 nM effectively silences Lck without inhibiting p38 or EGFR. This ensures that any observed reduction in downstream signaling is genuinely due to Lck blockade, not off-target toxicity.
Visualization: The Specificity Gap
The following diagram illustrates the T-cell signaling node and where the inhibitors act. Note the "Off-Target" arrows for PP2 that are absent for Lck Inhibitor II.
Figure 1: Mechanism of Action Comparison. PP2 (grey) exhibits promiscuous inhibition of Fyn and p38 (red line), confounding results. Lck Inhibitor II (blue) selectively targets Lck, leaving the downstream stress reporter (p38) intact unless Lck is truly the upstream driver.
Validated Experimental Protocol
Application: Selective inhibition of Lck during TCR-mediated ZAP-70 phosphorylation.
Dissolve Lck Inhibitor II in DMSO to create a 10 mM stock .
Validation: Verify solubility; solution should be clear. Store at -20°C in aliquots. Avoid freeze-thaw cycles.
Serum Starvation (Crucial Step):
Wash cells 2x with PBS.
Resuspend in serum-free RPMI 1640 for 2–4 hours.
Why: This reduces basal phosphorylation noise from serum growth factors, critical for seeing the subtle selectivity window.
Inhibitor Pre-incubation:
Aliquot cells (
cells/mL).
Experimental Group: Treat with 20 nM and 50 nM Lck Inhibitor II.
Control Group: Treat with 10 µM PP2 (Positive Control for total block) and DMSO (Vehicle).
Incubate for 30 minutes at 37°C.
Note: Do not exceed 100 nM if strict Lck vs. Src selectivity is required. At >200 nM, Lck Inhibitor II begins to hit Syk.
Activation:
Add Anti-CD3 (
) and Anti-CD28 ().
Cross-link with secondary antibody (Goat anti-mouse IgG) if using soluble antibodies, or use bead-bound antibodies.
Stimulate for exactly 2 minutes (for p-ZAP70) or 15 minutes (for p-ERK/p-p38).
Lysis & Fixation:
Immediately place cells on ice and add ice-cold Lysis Buffer containing phosphatase inhibitors (Sodium Orthovanadate).
Alternatively: Fix with 2% Paraformaldehyde for Phosflow cytometry.
Readout (Western Blot):
Primary Target: Phospho-ZAP-70 (Tyr319) – This is the direct substrate of Lck.
Specificity Control: Phospho-p38 MAPK.
Success Criteria:
Lck Inhibitor II (50 nM): Should show loss of p-ZAP70 but intact basal p-p38 (unless p38 is driven solely by TCR).
PP2 (10 µM): Will likely abolish both p-ZAP70 and p-p38 (due to off-target effects).
References
Selleck Chemicals. (n.d.). Lck Inhibitor Data Sheet. Retrieved from
Merck (Calbiochem). (n.d.). Lck Inhibitor II - CAS 918870-43-6.[5] Retrieved from
Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Journal of Biological Chemistry, 271(2), 695-701. (Establishes PP2 profile).
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (Highlights PP2 off-target effects on p38).
Santa Cruz Biotechnology. (n.d.). Lck Inhibitor II (CAS 918870-43-6).[5] Retrieved from
Proper disposal of Lck Inhibitor II (specifically CAS 918870-43-6 , a tri-substituted pyrimidine) requires strict adherence to hazardous chemical waste protocols.[1] As a bioactive small molecule kinase inhibitor, it mus...
Author: BenchChem Technical Support Team. Date: February 2026
Proper disposal of Lck Inhibitor II (specifically CAS 918870-43-6 , a tri-substituted pyrimidine) requires strict adherence to hazardous chemical waste protocols.[1] As a bioactive small molecule kinase inhibitor, it must be treated as a potential environmental toxin and health hazard, regardless of whether a specific GHS classification is fully established for your specific lot.[1]
The following guide synthesizes chemical safety data with operational logistics to ensure your laboratory maintains compliance and safety integrity.
Chemical Identity & Hazard Profile
Before initiating disposal, verify the compound identity.[1] "Lck Inhibitor" is a generic term; this guide specifically targets Lck Inhibitor II .
Parameter
Specification
Causality / Relevance to Disposal
Compound Name
Lck Inhibitor II
Target specificity (Lck kinase).
CAS Number
918870-43-6
Critical: Confirms identity. Distinguishes from Lck Inhibitor (CAS 213743-31-8).[1][2]
Chemical Structure
Tri-substituted pyrimidine
Nitrogen-rich heterocycle; potential for aquatic toxicity if released.[1]
Physical State
Solid (Powder)
Requires particulate containment (N95/P100) to prevent inhalation.[1]
High Risk: Designed to alter cell signaling; must not enter water tables.[1]
Operational Check: Check the label on your vial.[1] If the CAS is 213743-31-8 , it is "Lck Inhibitor" (not II), but the disposal protocols below remain valid and recommended due to similar bioactivity profiles.[1]
Personal Protective Equipment (PPE) Protocol
Standard laboratory PPE is insufficient for handling pure bioactive powders during disposal.[1] The causality here is exposure minimization : kinase inhibitors can be absorbed through skin or inhaled.[1]
Respiratory: N95 respirator (minimum) or P100 particulate mask if handling open powder outside a fume hood.[1]
Dermal: Double nitrile gloves (0.11 mm minimum thickness).[1] Change outer gloves immediately if contaminated.[1]
Ocular: Chemical splash goggles (standard safety glasses do not seal against airborne dust).[1]
Body: Lab coat with cuffed sleeves; closed-toe shoes.
Waste Stream Decision Matrix
The following diagram illustrates the logical flow for categorizing Lck Inhibitor II waste. This self-validating system ensures no material enters the municipal water supply.[1]
Figure 1: Logical waste stream segregation for Lck Inhibitor II. Blue nodes indicate decision points; colored nodes indicate waste categories; grey nodes indicate procedural actions.
Step-by-Step Disposal Protocols
A. Solid Waste (Unused Powder)[1]
Context: Expired or surplus lyophilized powder in original vials.
Protocol:
Do not empty the vial. The safest container is the original manufacturer's vial.[1]
Ensure the cap is tightly sealed.[1] Parafilm the cap to prevent accidental opening during transport.[1]
Place the vial into a clear, sealable polyethylene bag (secondary containment).
DMSO/Ethanol Stocks: Segregate into Non-Halogenated Organic Waste .
Aqueous/Media: Segregate into Aqueous Hazardous Waste .
Container: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Avoid standard LDPE wash bottles which DMSO can degrade over time.[1]
Prohibition:NEVER pour down the sink. Kinase inhibitors are stable and bioactive; municipal water treatment does not effectively remove them, leading to environmental bioaccumulation.[1]
Rinsing: Triple rinse empty stock vials with a small volume of solvent (DMSO or Ethanol).[1] Collect the rinsate into the liquid waste container, not the drain.
C. Contaminated Debris (Consumables)[1]
Context: Pipette tips, weighing boats, gloves, and paper towels used to wipe surfaces.[1]
Protocol:
Collect all dry solid waste in a dedicated "Chemically Contaminated" bin (usually lined with a yellow or clear heavy-duty bag).[1]
Sharps: If using needles or glass pipettes, place them in a rigid puncture-proof sharps container labeled "Chemical Sharps."[1]
Decontamination: If a surface was contaminated, wipe with 10% ethanol followed by a detergent solution.[1] Dispose of the wipes in the solid hazardous waste, not regular trash.[1]
Spill Response Protocol
In the event of a spill, immediate action prevents exposure and facility contamination.[1]
Figure 2: Spill response escalation logic. Differentiates between minor spills (manageable by lab staff) and major spills (requiring EHS intervention).[1]
Regulatory Compliance & Documentation
Adherence to federal and local regulations is mandatory.[1] This protocol aligns with standard EPA (RCRA) guidelines for "P-listed" or "U-listed" equivalent chemicals (toxic/reactive).[1]
Documentation: Maintain a log of disposed amounts.
Labeling: All waste containers must have a "Start Date" and "Fill Date". Do not exceed 90 days of storage in the satellite accumulation area.
Contractor Handoff: Ensure your institution's EHS department or licensed waste contractor (e.g., Stericycle, Veolia) receives the waste.[1] Do not transport waste on public roads yourself.[1]
References
Santa Cruz Biotechnology. Lck Inhibitor II (CAS 918870-43-6) Product Data & Safety.[1] Retrieved from [1]
Cayman Chemical. Lck Inhibitor (CAS 213743-31-8) Safety Data Sheet.[1][2] (Used for comparative hazard assessment of pyrrolopyrimidine class).[1] Retrieved from
National Institutes of Health (NIH). Drain Discharge Guide for Hazardous Chemicals.[1] Retrieved from [1]
Cornell University EHS. Chemical Waste Disposal Procedures. Retrieved from
Operational Safety Guide: Handling Lck Inhibitor II (CAS 918870-43-6) in Pre-Clinical Workflows
[1] Pharmacological Context & Hazard Identification Why This Matters: Safety protocols for Lck Inhibitor II are not merely bureaucratic compliance; they are biological necessities. Lck Inhibitor II (7-Cyclopentyl-5-(4-ph...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Pharmacological Context & Hazard Identification
Why This Matters: Safety protocols for Lck Inhibitor II are not merely bureaucratic compliance; they are biological necessities.
Lck Inhibitor II (7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine) is a potent, cell-permeable, ATP-competitive inhibitor of p56lck (Lck) , a Src family tyrosine kinase.[1] Lck is the "ignition switch" for T-cell Receptor (TCR) signaling.[1]
Mechanism of Action: It blocks the phosphorylation of T-cell receptor subunits, effectively shutting down T-cell activation and proliferation.[1]
The Risk: Accidental exposure does not just cause "irritation." Systemic absorption can theoretically lead to acute immunosuppression or off-target inhibition of related Src kinases (c-Src, Lyn) involved in cell division.[1]
Potency Warning: With an IC50 of ~2 nM, this compound is biologically active at extremely low concentrations.[1] It should be handled as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicology data proves otherwise.[1]
The PPE Ecosystem: Defense in Depth
Standard laboratory PPE is insufficient for potent kinase inhibitors, particularly when solvated. The following matrix replaces generic advice with chemical-specific logic.
The "DMSO Trap"
Most protocols require dissolving Lck Inhibitor II in Dimethyl Sulfoxide (DMSO) .
The Danger: DMSO is a permeation enhancer. It dissolves the lipid bilayer of the skin, carrying the dissolved inhibitor directly into the bloodstream.
The Failure Point: Standard nitrile gloves degrade rapidly (within minutes) upon contact with DMSO.
PPE Specification Matrix
Component
Standard Requirement
Technical Justification
Primary Glove
High-Breakthrough Nitrile (≥5 mil) or Laminate
Standard nitrile offers <5 mins protection against DMSO.[1] Thicker nitrile extends this window slightly.[1]
Secondary Glove
Long-cuff Nitrile (Under-glove)
Provides a "sacrificial layer."[1] If the outer glove is compromised, the inner glove protects skin during immediate removal.
Respiratory
N95 (Minimum) / P100 (Preferred)
The solid powder is electrostatic. Inhalation is the fastest route to systemic exposure.
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb liquids and hold toxins against the skin. Tyvek repels particulates and splashes.
Eye
Chemical Goggles
Safety glasses allow side-entry of aerosols.[1] Goggles seal the ocular mucosa.
Operational Workflow: Step-by-Step
This protocol is a self-validating system. Each step includes a "Check" to ensure safety before proceeding.
Phase A: Preparation & Weighing
Location: Chemical Fume Hood or Biological Safety Cabinet (Class II).
Static Control: Place an ionizing fan or anti-static mat inside the hood.
Why: Lck Inhibitor II powder is prone to static charge, causing "fly-away" particles that contaminate surfaces.[1]
Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up).[1]
Validation: Ensure the backing is solvent-resistant to prevent soak-through.[1]
Weighing:
Open the vial only inside the hood.
Use a disposable anti-static spatula.
Do not return excess powder to the stock vial (prevents cross-contamination).